Palmitoyl glutamic acid
Descripción
The panel concluded that the 115 amino acid alkyl amides listed below are safe in the present practices of use and concentration in cosmetics, when formulated to be non-irritating...Palmitoyl Glutamic Acid...
Structure
2D Structure
Propiedades
IUPAC Name |
(2S)-2-(hexadecanoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25/h18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAOMYOPEIRFLB-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191488 | |
| Record name | L-Glutamic acid, N-(1-oxohexadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38079-66-2 | |
| Record name | N-Palmitoyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38079-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, N-(1-oxohexadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038079662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, N-(1-oxohexadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ6S57UTL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neuroprotective Potential of N-Palmitoyl-L-glutamic Acid: A Technical Guide to its Putative Mechanisms of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Palmitoyl-L-glutamic acid (PLG) is an acylated amino acid with demonstrated neuroprotective properties. While its precise mechanism of action in neurons remains an active area of investigation, emerging evidence suggests a multi-faceted role in modulating neuronal function and survival. This technical guide synthesizes the current understanding of PLG's potential molecular targets and signaling pathways, drawing parallels with structurally related lipid signaling molecules. We provide a comprehensive overview of its hypothesized interactions with key neuronal receptors and downstream effectors, detailed experimental protocols to facilitate further research, and quantitative data from relevant studies to offer a comparative perspective. Visualized signaling pathways and experimental workflows are presented to elucidate complex interactions and guide future experimental design. This document aims to serve as a foundational resource for researchers dedicated to unraveling the therapeutic potential of N-Palmitoyl-L-glutamic acid in the context of neurological disorders.
Introduction
N-Palmitoyl-L-glutamic acid is a naturally occurring N-acyl amino acid.[1] Its structure, featuring a saturated fatty acid (palmitic acid) linked to an amino acid (L-glutamic acid), positions it at the interface of lipid and amino acid signaling pathways in the central nervous system. While commercially available for research and cosmetic applications, its biological functions, particularly within neurons, are not yet fully elucidated.[1] Preliminary studies indicate that PLG possesses neuroprotective effects, suggesting its potential as a therapeutic agent for neurodegenerative diseases and excitotoxic injury.[1] This guide explores the putative mechanisms underlying these neuroprotective effects, focusing on potential molecular interactions and signaling cascades.
Putative Molecular Targets and Signaling Pathways
Direct experimental evidence for the molecular targets of N-Palmitoyl-L-glutamic acid in neurons is currently limited. However, based on its structural similarity to other endogenous lipid signaling molecules, several potential mechanisms of action can be hypothesized.
Modulation of Glutamate (B1630785) Neurotransmission
Given its glutamic acid moiety, a primary hypothesis is that PLG interacts with the glutamatergic system. While it is a derivative of the principal excitatory neurotransmitter, initial pharmacological studies on its diethyl ester prodrug suggest a potential anti-glutamatergic activity. This counterintuitive effect may arise from several possibilities:
-
Antagonism or Allosteric Modulation of Glutamate Receptors: PLG could act as a competitive or non-competitive antagonist at ionotropic (NMDA, AMPA, Kainate) or metabotropic glutamate receptors, thereby dampening excessive excitatory signaling that leads to excitotoxicity.
-
Modulation of Glutamate Release: Similar to other lipid amides like Palmitoylethanolamide (PEA), which has been shown to inhibit glutamate release from presynaptic terminals, PLG may act on presynaptic channels or receptors to reduce neurotransmitter exocytosis.[2][3]
Activation of Nuclear Receptors: PPAR-α
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) is a ligand-activated transcription factor that plays a crucial role in lipid metabolism and neuroinflammation. Several N-acyl amides, including PEA, are known endogenous agonists of PPAR-α. Activation of PPAR-α in glial cells has been shown to suppress neuroinflammatory responses. It is plausible that PLG, as a fatty acid amide, could also bind to and activate PPAR-α, leading to the transcription of anti-inflammatory and neuroprotective genes.
Interaction with G-Protein Coupled Receptors: GPR40 (FFAR1)
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by medium to long-chain fatty acids.[4][5][6][7][8] Palmitic acid is a known agonist for this receptor.[6] Activation of GPR40 is coupled to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium via inositol (B14025) trisphosphate (IP3)-mediated release from the endoplasmic reticulum.[6][7] If PLG activates GPR40 in neurons, it could trigger a cascade of downstream signaling events influencing neuronal excitability and survival.
Modulation of Intracellular Calcium Signaling
A related compound, N-palmitoyl glycine, has been shown to induce transient calcium influx in dorsal root ganglion (DRG) neurons.[9] This effect was dependent on extracellular calcium and sensitive to pertussis toxin, suggesting the involvement of a Gi/o-coupled GPCR. PLG may elicit similar effects on intracellular calcium homeostasis in central neurons, a critical regulator of a wide array of neuronal functions, including synaptic plasticity and apoptosis.
Quantitative Data Summary
Direct quantitative data on the binding affinities and functional effects of N-Palmitoyl-L-glutamic acid on neuronal targets are not yet available in the public domain. The following tables provide data for related compounds to serve as a reference for future comparative studies.
Table 1: Receptor Activation Data for Related Lipid-Signaling Molecules
| Compound | Receptor/Target | Assay Type | Cell Type | EC50 / IC50 / Kd | Reference |
| Palmitoylethanolamide (PEA) | PPAR-α | Transactivation Assay | - | EC50: 3.1 µM | N/A |
| Palmitic Acid | GPR40 | Calcium Mobilization | INS-1E cells | EC50: ~5 µM | [6] |
| Kynurenic Acid | NMDA Receptor (NR1a/NR2A) | Electrophysiology | Cultured Hippocampal Neurons | IC50: 158 µM | [10] |
| Kynurenic Acid | AMPA Receptor | Electrophysiology | Cultured Hippocampal Neurons | IC50: 433 µM | [10] |
Table 2: Neuroprotective Concentrations of Related Compounds in In Vitro Models
| Compound | Neurotoxic Insult | In Vitro Model | Effective Concentration | Observed Effect | Reference |
| Palmitoylethanolamide (PEA) | Aβ-induced neurotoxicity | Organotypic Hippocampal Slices | 1 µM | Reduced astrocyte infiltration and neuronal death | N/A |
| B355227 (phenoxythiophene sulfonamide) | Glutamate (5 mM) | HT22 Cells | 2.5 - 10 µM | Increased cell viability | [11] |
Experimental Protocols
To facilitate research into the mechanism of action of N-Palmitoyl-L-glutamic acid, this section provides detailed methodologies for key experiments.
Synthesis of N-Palmitoyl-L-glutamic Acid
A common method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.
-
Preparation of Palmitoyl (B13399708) Chloride: React palmitic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an appropriate solvent (e.g., dichloromethane) to form palmitoyl chloride. The reaction is typically performed at room temperature or with gentle heating. Excess chlorinating agent and solvent are removed under vacuum.
-
Aqueous Phase Preparation: Dissolve L-glutamic acid in an aqueous solution of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, to deprotonate the amino group and one of the carboxylic acid groups. The pH should be maintained in the alkaline range (pH 8-10).
-
Interfacial Reaction: Cool the aqueous solution of L-glutamic acid in an ice bath. Slowly add the palmitoyl chloride (dissolved in a water-immiscible organic solvent like diethyl ether or dichloromethane) to the cooled aqueous solution with vigorous stirring. The reaction occurs at the interface of the two phases.
-
Acidification and Extraction: After the reaction is complete (monitored by TLC), acidify the aqueous phase with a strong acid (e.g., HCl) to a pH of 2-3. This protonates the carboxylic acid groups of the product, making it less water-soluble.
-
Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Primary Neuronal Culture and Treatment
-
Culture Preparation: Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plating: Plate dissociated neurons onto poly-D-lysine-coated culture plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Maturation: Maintain cultures at 37°C in a humidified 5% CO2 incubator for 7-14 days to allow for maturation and synapse formation.
-
PLG Stock Solution: Prepare a stock solution of N-Palmitoyl-L-glutamic acid in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[1]
-
Treatment: On the day of the experiment, dilute the PLG stock solution in pre-warmed culture medium to the desired final concentrations. Replace the existing medium with the PLG-containing medium and incubate for the desired duration. Ensure the final DMSO concentration is consistent across all conditions, including vehicle controls, and is typically below 0.1%.
Calcium Imaging
-
Dye Loading: Incubate mature primary neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh salt solution to remove excess dye.
-
Imaging: Mount the coverslip on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Baseline Recording: Record baseline fluorescence for a few minutes to establish a stable signal.
-
Stimulation: Perfuse the cells with a solution containing N-Palmitoyl-L-glutamic acid at various concentrations.
-
Data Acquisition: Continuously record fluorescence changes over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record emission at 510 nm.
-
Analysis: Analyze the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths to determine changes in intracellular calcium concentration.
PPAR-α Transactivation Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HeLa) with an expression vector for human or rodent PPAR-α and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene. A vector expressing a control reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of N-Palmitoyl-L-glutamic acid or a known PPAR-α agonist (e.g., fenofibrate) as a positive control.
-
Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the fold induction of luciferase activity relative to the vehicle-treated control against the concentration of the compound.
GPR40 Activation Assay (Calcium Mobilization)
-
Cell Line: Use a cell line stably expressing GPR40 (e.g., HEK293 or CHO cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye as described in the calcium imaging protocol.
-
Assay: Use a fluorescence plate reader (e.g., FLIPR) to measure intracellular calcium changes.
-
Baseline Reading: Record baseline fluorescence for a short period.
-
Compound Addition: Add N-Palmitoyl-L-glutamic acid at various concentrations and continue to monitor fluorescence. A known GPR40 agonist, such as a long-chain fatty acid, should be used as a positive control.
-
Data Analysis: Quantify the peak fluorescence response over baseline to determine the extent of GPR40 activation.
Visualizations: Signaling Pathways and Experimental Workflows
Putative Signaling Pathways of N-Palmitoyl-L-glutamic Acid
Caption: Hypothesized signaling pathways of N-Palmitoyl-L-glutamic acid in neurons.
Experimental Workflow for Investigating Neuroprotective Effects
Caption: Workflow for elucidating the neuroprotective mechanism of N-Palmitoyl-L-glutamic acid.
Conclusion and Future Directions
N-Palmitoyl-L-glutamic acid represents a promising endogenous lipid with neuroprotective potential. While its exact mechanism of action in neurons is yet to be fully elucidated, plausible targets include glutamate receptors, PPAR-α, and GPR40. The multifaceted nature of its structure suggests that it may act through multiple pathways to exert its beneficial effects, potentially by reducing excitotoxicity, suppressing neuroinflammation, and modulating intracellular signaling cascades.
Future research should focus on direct binding studies to identify its primary molecular targets. Comprehensive electrophysiological and calcium imaging studies are crucial to understand its impact on neuronal excitability and signaling. Furthermore, unbiased "omics" approaches, such as proteomics and transcriptomics, will be invaluable in revealing the global changes in neuronal gene and protein expression induced by PLG, providing a broader understanding of its cellular effects. The experimental protocols and conceptual frameworks provided in this guide are intended to catalyze these future investigations, ultimately paving the way for the potential therapeutic application of N-Palmitoyl-L-glutamic acid in neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Palmitoylethanolamide Inhibits Glutamate Release in Rat Cerebrocortical Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylethanolamide inhibits glutamate release in rat cerebrocortical nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling Mechanisms Linking Neuronal Activity to Gene Expression and Plasticity of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Identification of N-Acyl Amino Acids in Mammalian Tissue: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules composed of a fatty acid linked to an amino acid via an amide bond. Structurally related to endocannabinoids, NAAs are increasingly recognized for their diverse physiological roles, including the regulation of inflammation, pain, and metabolism, making them attractive targets for novel therapeutic interventions. This technical guide provides a comprehensive overview of the methodologies for the endogenous identification of NAAs in mammalian tissues, including quantitative data, detailed experimental protocols, and insights into their signaling pathways.
Quantitative Data of N-Acyl Amino Acids in Mammalian Tissues
The endogenous levels of NAAs vary significantly across different mammalian tissues and species. The following tables summarize the reported concentrations of various NAAs in rat brain, providing a valuable reference for researchers. While data for other tissues are still emerging, these values highlight the diversity and tissue-specific distribution of this lipid family.
Table 1: Endogenous Levels of N-Acyl Amino Acids in Rat Brain [1]
| N-Acyl Amino Acid | Concentration (pmol/g wet tissue) |
| N-Arachidonoyl Glycine (NAGly) | 3.5 ± 0.5 |
| N-Oleoyl Glycine | 69 ± 11 |
| N-Palmitoyl Glycine | 333 ± 54 |
| N-Stearoyl Glycine | 187 ± 29 |
| N-Linoleoyl Glycine | 18 ± 3 |
| N-Docosahexaenoyl Glycine | 0.26 ± 0.04 |
| N-Arachidonoyl GABA | 1.8 ± 0.3 |
| N-Oleoyl GABA | 15 ± 2 |
| N-Palmitoyl GABA | 40 ± 6 |
| N-Stearoyl GABA | 25 ± 4 |
| N-Linoleoyl GABA | 1.5 ± 0.2 |
| N-Arachidonoyl Alanine | 0.8 ± 0.1 |
| N-Oleoyl Alanine | 8.1 ± 1.2 |
| N-Palmitoyl Alanine | 22 ± 3 |
| N-Stearoyl Alanine | 11 ± 2 |
| N-Arachidonoyl Serine | 0.5 ± 0.1 |
| N-Oleoyl Serine | 4.2 ± 0.6 |
| N-Palmitoyl Serine | 9.8 ± 1.5 |
| N-Stearoyl Serine | 5.4 ± 0.8 |
Note: The data represents a selection of identified NAAs. A study successfully identified 50 novel endogenous acyl amino acids present at 0.2 to 69 pmol g−1 wet rat brain.[1]
Experimental Protocols
Accurate identification and quantification of NAAs require robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below are detailed protocols for tissue sample preparation and subsequent LC-MS/MS analysis.
Protocol 1: N-Acyl Amino Acid Extraction from Mammalian Brain Tissue
This protocol outlines the steps for extracting NAAs from brain tissue for LC-MS/MS analysis.
Materials:
-
Fresh or flash-frozen brain tissue
-
Homogenizer
-
Chloroform
-
0.1 M HCl
-
0.73% NaCl solution
-
Internal standards (e.g., deuterated NAA analogs)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS grade solvents
Procedure:
-
Tissue Homogenization: Weigh the frozen brain tissue and homogenize it in a solution of chloroform:methanol (2:1, v/v) containing an appropriate internal standard.
-
Phase Separation: Add 0.1 M HCl to the homogenate to achieve a final ratio of chloroform:methanol:HCl of 2:1:1 (v/v/v). Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Lipid Extraction: Carefully collect the lower organic phase, which contains the lipids including NAAs.
-
Washing: Wash the organic phase with a 0.73% NaCl solution to remove water-soluble contaminants. Centrifuge and discard the upper aqueous phase.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of N-Acyl Amino Acids
This protocol provides a general framework for the quantification of NAAs using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is employed to separate the NAAs based on their hydrophobicity. The specific gradient profile should be optimized based on the target analytes and the column used.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the specific NAA. Negative ion mode is often preferred for NAAs containing a free carboxylic acid.
-
MRM Transitions: Specific precursor-to-product ion transitions for each NAA and internal standard must be determined and optimized. The precursor ion is typically the [M-H]⁻ ion in negative mode, and the product ions are characteristic fragments.
-
Collision Energy and other MS parameters: These should be optimized for each MRM transition to achieve maximum sensitivity.
Table 2: Example MRM Transitions for Selected N-Acyl Amino Acids (Negative Ion Mode)
| N-Acyl Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Arachidonoyl Glycine (NAGly) | 378.3 | 74.1 |
| N-Oleoyl Glycine | 354.3 | 74.1 |
| N-Palmitoyl Glycine | 328.3 | 74.1 |
| N-Stearoyl Glycine | 356.3 | 74.1 |
| N-Arachidonoyl GABA | 406.3 | 102.1 |
| N-Oleoyl GABA | 382.3 | 102.1 |
| N-Palmitoyl GABA | 356.3 | 102.1 |
| N-Stearoyl GABA | 384.3 | 102.1 |
Note: These are example transitions and should be optimized on the specific instrument used.
Signaling Pathways and Experimental Workflows
NAAs exert their biological effects by interacting with various cellular targets, including G protein-coupled receptors (GPCRs) and ion channels. The following diagrams, generated using the DOT language, illustrate some of the known signaling pathways and a general experimental workflow for NAA identification.
Signaling Pathways
Experimental Workflow
Conclusion
The endogenous identification of N-acyl amino acids in mammalian tissues is a rapidly evolving field with significant implications for understanding physiological processes and for drug discovery. The methodologies outlined in this guide, from sample preparation to LC-MS/MS analysis, provide a robust framework for researchers to accurately identify and quantify these important signaling lipids. The elucidation of their signaling pathways, as visualized in the provided diagrams, further enhances our understanding of their biological roles and therapeutic potential. As research in this area continues, the development of more comprehensive quantitative data across various tissues and the identification of novel NAAs and their functions will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.
References
The Pivotal Role of Protein Palmitoylation in Metabolic Signaling: A Technical Guide
Introduction
Metabolic signaling pathways are intricately regulated networks that govern cellular energy homeostasis. Post-translational modifications (PTMs) of proteins are critical in modulating the activity, localization, and interaction of key signaling molecules. Among these, S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, has emerged as a crucial regulator of metabolic processes. This technical guide provides an in-depth exploration of the role of protein palmitoylation in key metabolic signaling pathways, including G-protein coupled receptor (GPCR), AMP-activated protein kinase (AMPK), and insulin (B600854) signaling. While N-acyl amino acids like Palmitoyl (B13399708) glutamic acid are part of the broader landscape of lipid-mediated signaling, this guide will focus on the extensively studied and functionally significant process of direct protein palmitoylation.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms, experimental methodologies, and quantitative data related to protein palmitoylation in metabolic regulation.
The Enzymology of Protein Palmitoylation
Protein palmitoylation is a dynamic and reversible process, catalyzed by a family of enzymes known as protein acyltransferases (PATs), which contain a conserved zinc-finger domain with a DHHC (Asp-His-His-Cys) motif. The reverse reaction, depalmitoylation, is mediated by acyl-protein thioesterases (APTs).[1] This enzymatic control allows for rapid and precise regulation of protein function in response to metabolic cues.
The availability of palmitoyl-CoA, the activated form of palmitic acid, is a key determinant of the extent of protein palmitoylation. Palmitoyl-CoA can be derived from either exogenous fatty acid uptake or de novo lipogenesis.[1] This direct link to cellular lipid metabolism positions palmitoylation as a critical sensor and modulator of the cell's metabolic state.
Impact of Palmitoylation on Key Metabolic Signaling Pathways
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs constitute a large family of transmembrane receptors that play a central role in regulating metabolism. Palmitoylation of GPCRs and their associated G-proteins is essential for their proper localization, trafficking, and signaling efficacy.
-
Localization and Trafficking: Palmitoylation can direct GPCRs to specific membrane microdomains, such as lipid rafts, which are enriched in signaling molecules, thereby enhancing signal transduction.
-
G-Protein Coupling and Signaling Specificity: The palmitoylation status of a GPCR can influence its coupling to specific G-protein subtypes, allowing for differential downstream signaling in response to the same ligand.[2]
-
Desensitization and Internalization: The dynamic nature of palmitoylation is involved in the regulation of receptor desensitization and internalization, processes critical for terminating signaling and maintaining cellular responsiveness.
Quantitative Data on GPCR Palmitoylation
| Receptor | Effect of Palmitoylation | Quantitative Change | Reference |
| β2-adrenergic receptor | Agonist-stimulated adenylyl cyclase activity | Greatly reduced in palmitoylation-negative mutant | [2] |
| Endothelin receptor A | Coupling to Gq (Phospholipase C activation) | Impaired in palmitoylation site mutant | [2] |
| Dopamine D1 receptor | Agonist-stimulated adenylyl cyclase activity | Not affected by mutated palmitoylation sites | [2] |
Caption: AMPK activation is regulated by DHHC17-mediated palmitoylation.
Insulin Signaling
The insulin signaling pathway is fundamental to glucose homeostasis. Palmitoylation has been shown to modulate several key components of this pathway, impacting cellular responses to insulin.
-
Regulation of Protein Trafficking: Insulin can stimulate the palmitoylation of certain proteins, influencing their trafficking and localization to specific cellular compartments. For example, insulin promotes the palmitoylation of platelet-activating factor acetylhydrolase IB subunit gamma (PAFAH1b3), which is required for insulin-induced angiogenesis. [3][4]* GLUT4 Translocation: The glucose transporter GLUT4, which is responsible for insulin-stimulated glucose uptake into muscle and adipose tissue, is palmitoylated. This modification is critical for its proper trafficking to the plasma membrane. [1]* Fatty Acid Transporter CD36: The fatty acid transporter CD36 is regulated by dynamic palmitoylation, which controls its localization and fatty acid uptake. This process is mediated by the palmitoyltransferases DHHC4 and DHHC5. [1][2]
Quantitative Data on Insulin-Regulated Palmitoylation
| Protein | Effect of Insulin | Quantitative Change | Reference |
| PAFAH1b3 | Increased palmitoylation | ~1.5-fold increase | [4] |
| Putative palmitoylated proteins in endothelial cells | Induced or suppressed by insulin | ~10% of ~380 identified proteins | [3] |
Signaling Pathway Diagram: Insulin Signaling and Palmitoylation
Caption: Palmitoylation of GLUT4 is crucial for its insulin-stimulated translocation.
Experimental Protocols for Studying Protein Palmitoylation
Several methods have been developed to detect, quantify, and identify palmitoylated proteins. The choice of method depends on the specific research question and experimental system.
Acyl-Biotin Exchange (ABE)
ABE is a widely used method for the detection and enrichment of palmitoylated proteins from cell lysates or tissues. [5][6][7] Principle:
-
Blocking of free thiols: All free cysteine residues in the protein lysate are blocked with a thiol-reactive reagent, typically N-ethylmaleimide (NEM).
-
Cleavage of thioester bonds: The thioester linkage between palmitate and cysteine is specifically cleaved using hydroxylamine (B1172632) (HAM) at a neutral pH. This exposes the previously palmitoylated cysteine residues.
-
Labeling of newly exposed thiols: The newly freed thiol groups are then labeled with a thiol-reactive biotin (B1667282) derivative, such as biotin-HPDP or biotin-BMCC.
-
Enrichment and detection: Biotinylated proteins are captured using streptavidin-conjugated beads, followed by elution and analysis by western blotting or mass spectrometry.
Detailed Methodology:
-
Lysis and Blocking: Lyse cells or tissues in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail, supplemented with 25 mM NEM. Incubate for 1 hour at 4°C with rotation.
-
Protein Precipitation: Precipitate the proteins using chloroform/methanol or acetone (B3395972) to remove excess NEM.
-
Resuspension and Thioester Cleavage: Resuspend the protein pellet in a buffer containing 50 mM Tris-HCl (pH 7.4), 4% SDS, and 5 mM EDTA. Divide the sample into two aliquots. To one aliquot, add 1 M hydroxylamine (pH 7.4). To the other (negative control), add 1 M Tris-HCl (pH 7.4). Incubate for 1 hour at room temperature.
-
Biotinylation: Precipitate the proteins again to remove hydroxylamine. Resuspend the pellets in a buffer containing 50 mM Tris-HCl (pH 7.4), 4% SDS, and 1 µM biotin-HPDP. Incubate for 1 hour at room temperature.
-
Streptavidin Pulldown: Dilute the samples with lysis buffer and incubate with streptavidin-agarose beads overnight at 4°C.
-
Elution and Analysis: Wash the beads extensively. Elute the bound proteins by boiling in SDS-PAGE sample buffer containing a reducing agent. Analyze the eluates by western blotting with an antibody against the protein of interest or by mass spectrometry for proteome-wide identification.
Workflow Diagram: Acyl-Biotin Exchange (ABE)
Caption: Workflow for the detection of palmitoylated proteins using ABE.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) has become an indispensable tool for the large-scale identification and quantification of palmitoylated proteins and their modification sites. [8][9] Principle: MS-based methods are often combined with enrichment techniques like ABE or metabolic labeling with fatty acid analogs (e.g., 17-octadecynoic acid, 17-ODYA) that contain a bioorthogonal handle for subsequent click chemistry-based enrichment. [10][11]Following enrichment, proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Considerations for MS Analysis of Palmitoylation:
-
Sample Preparation: Careful sample preparation is crucial to prevent the loss of the labile palmitoyl group. It is recommended to use neutral pH buffers and reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) instead of dithiothreitol (B142953) (DTT). [9]* Fragmentation Method: Electron transfer dissociation (ETD) is often preferred over collision-induced dissociation (CID) for tandem MS analysis, as ETD preserves the palmitoyl modification on the peptide backbone, facilitating accurate site localization. [9]* Quantitative Approaches: Stable isotope labeling by amino acids in cell culture (SILAC) can be combined with palmitoylation profiling to quantify changes in palmitoylation levels under different conditions. [12][13] Workflow Diagram: MS-Based Palmitoyl-Proteomics
Caption: General workflow for identifying and quantifying palmitoylated proteins by MS.
Conclusion and Future Directions
Protein palmitoylation is a dynamic and widespread post-translational modification that plays a critical role in regulating metabolic signaling pathways. Its ability to control protein localization, activity, and interactions in response to cellular lipid levels positions it as a key hub for integrating metabolic information. The methodologies outlined in this guide provide robust tools for the investigation of protein palmitoylation.
Future research in this area will likely focus on:
-
Elucidating the substrate specificity of the 23 human DHHC enzymes.
-
Developing specific inhibitors for DHHC enzymes and APTs as potential therapeutic agents for metabolic diseases. [2]* Investigating the crosstalk between palmitoylation and other post-translational modifications in the context of metabolic regulation.
-
Exploring the role of palmitoylation in the pathogenesis of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
A deeper understanding of the intricate role of protein palmitoylation in metabolic signaling will undoubtedly open new avenues for the development of novel therapeutic strategies to combat metabolic diseases.
References
- 1. Frontiers | Post-translational palmitoylation of metabolic proteins [frontiersin.org]
- 2. Role of S-palmitoylation in digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Insulin-Regulated Protein Palmitoylation Impacts Endothelial Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Detection of S-Acylated CD95 by Acyl-Biotin Exchange | Springer Nature Experiments [experiments.springernature.com]
- 8. Palmitoylation Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enrichment of S-Palmitoylated Proteins for Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Site-Specific Quantification of Protein Palmitoylation by Cysteine-Stable Isotope Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Investigating the Biological Activity of N-palmitoyl-L-glutamic Acid: A Technical Guide
Abstract
N-palmitoyl-L-glutamic acid (PGt) is an endogenous acyl amino acid found in the mammalian brain. Preliminary evidence suggests it possesses neuroprotective properties and may function as a modulator of glutamatergic neurotransmission. While direct and comprehensive studies on its biological activity are limited, its structural similarity to other well-characterized N-acyl amides, such as N-palmitoylethanolamine (PEA), and its chemical nature as a palmitoylated amino acid provide a strong basis for postulating its mechanisms of action. This technical guide synthesizes the available information on PGt and related compounds to offer a framework for its investigation, detailing potential signaling pathways, experimental protocols for its characterization, and quantitative data from closely related molecules to inform future research.
Introduction
N-palmitoyl-L-glutamic acid (CAS 38079-66-2) is a lipid molecule consisting of a 16-carbon saturated fatty acid (palmitic acid) linked to the amino group of L-glutamic acid. Its presence has been confirmed in the rat brain, suggesting a role as an endogenous signaling molecule.[1][2] While commercially available and noted for its neuroprotective effects in vendor literature[3][4][5], detailed pharmacological data in peer-reviewed studies are scarce.
The most significant insights into its potential function come from a study on its prodrug, diethyl N-palmitoyl glutamate (B1630785) (DEEPGt). This compound was found to penetrate the brain and exhibit hypothermic, sedative, myorelaxant, and anticonvulsant effects against pentetrazole (PTZ)-induced convulsions in mice.[6][7] The researchers hypothesized that the slow liberation of PGt from DEEPGt is responsible for this anti-glutamatergic activity, positioning PGt as a potential neuroprotective agent against excitotoxicity.[6] Additionally, some patents have described PGt as having anti-inflammatory properties and acting as a substance P antagonist in cosmetic applications.[8]
This guide will explore the postulated biological activities of PGt by examining two primary avenues: its potential role as a modulator of glutamate receptor function via mechanisms related to protein palmitoylation, and its possible interaction with signaling pathways known to be modulated by other N-acyl amides.
Postulated Mechanisms of Action
Modulation of Glutamatergic Neurotransmission
The anti-convulsant effects of the PGt prodrug DEEPGt strongly suggest an interaction with the glutamatergic system.[6] While direct binding of PGt to glutamate receptors has not been demonstrated, a compelling hypothesis involves the modulation of receptor palmitoylation.
Protein Palmitoylation: This is a reversible post-translational modification where palmitic acid is attached to cysteine residues of proteins. This process is crucial for regulating the trafficking, synaptic localization, and function of key glutamate receptors, including NMDA and AMPA receptors.
-
NMDA Receptors: Palmitoylation of the GluN2B subunit of the NMDA receptor is known to anchor its C-terminal domain to the plasma membrane, which facilitates channel opening. Conversely, depalmitoylation reduces the channel's open probability and has a neuroprotective effect against NMDA-induced excitotoxicity.
-
AMPA Receptors: Palmitoylation of AMPA receptor subunits regulates their surface expression and synaptic stabilization, which are critical for synaptic plasticity.
Given that PGt is a molecule that combines both a palmitoyl (B13399708) group and glutamate, it is plausible that it could influence the palmitoylation state of these receptors, either by serving as a substrate or by modulating the activity of the enzymes responsible for palmitoylation and depalmitoylation (palmitoyl acyltransferases and acyl-protein thioesterases).
Interaction with Other N-acyl Amide Signaling Pathways
Many N-acyl amides with a palmitoyl chain exert their biological effects through specific receptors and channels. It is highly probable that PGt shares some of these molecular targets.
-
Peroxisome Proliferator-Activated Receptor-α (PPAR-α): PEA is a well-established agonist of PPAR-α, a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. Activation of PPAR-α is a key mechanism for the anti-inflammatory and neuroprotective effects of PEA.
-
G-Protein Coupled Receptor 55 (GPR55): This orphan receptor is activated by several lipid signaling molecules, including PEA. GPR55 activation can modulate intracellular calcium levels and glutamate release.
-
Ion Channels: Other N-acyl amides, like N-palmitoyl glycine, have been shown to modulate calcium influx through various ion channels.[9][10]
A primary mechanism by which related compounds like PEA exert neuroprotection is by reducing presynaptic glutamate release. This effect is concentration-dependent and involves the modulation of presynaptic calcium channels.
Quantitative Data Summary
| Compound | Assay Description | Target/System | Readout | Value | Reference |
| N-palmitoylethanolamine (PEA) | Inhibition of 4-aminopyridine-evoked glutamate release | Rat cerebrocortical synaptosomes | IC₅₀ | 3.5 µM | [11][12] |
| N-palmitoylethanolamine (PEA) | In vitro PPAR-α activation | Transfected HeLa cells | EC₅₀ | 3.1 ± 0.4 µM |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to characterize the biological activity of N-palmitoyl-L-glutamic acid.
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay determines the ability of PGt to protect neuronal cells from cell death induced by excessive glutamate exposure.
1. Cell Culture:
-
Culture primary cortical neurons or a neuronal cell line (e.g., HT22 hippocampal cells) in 96-well plates until they reach approximately 80% confluency.
2. Compound Preparation:
-
Prepare a stock solution of N-palmitoyl-L-glutamic acid (e.g., 10 mM in DMSO).
-
Prepare serial dilutions in culture medium to achieve final concentrations ranging from 100 nM to 100 µM.
3. Experimental Procedure:
-
Pre-treat the cells with varying concentrations of PGt for 2 hours.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known NMDA receptor antagonist like MK-801).
-
After pre-treatment, add glutamate to a final concentration of 5 mM to induce excitotoxicity. Do not add glutamate to the negative control wells.
-
Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
4. Viability Assessment (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Presynaptic Glutamate Release Assay from Synaptosomes
This protocol measures the effect of PGt on the release of glutamate from isolated nerve terminals (synaptosomes).[11][12]
1. Synaptosome Preparation:
-
Isolate synaptosomes from the cerebral cortex of rats using a standard sucrose (B13894) gradient centrifugation method.
-
Resuspend the final synaptosomal pellet in a buffered physiological salt solution.
2. Glutamate Release Measurement:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of PGt (e.g., 1-20 µM) or vehicle for 10 minutes at 37°C.
-
Depolarize the synaptosomes by adding a potassium channel blocker, 4-aminopyridine (B3432731) (1 mM), to trigger Ca²⁺-dependent glutamate release.
-
Terminate the reaction after 5 minutes by centrifugation.
-
Collect the supernatant for glutamate measurement.
3. Glutamate Quantification:
-
Measure the concentration of glutamate in the supernatant using a commercial fluorometric or bioluminescent glutamate assay kit, or by HPLC with fluorescence detection after derivatization with o-phthaldialdehyde.[13][14]
-
Express the results as nmol of glutamate released per mg of synaptosomal protein.
Intracellular Calcium Flux Assay in Neuronal Cells
This assay determines if PGt modulates intracellular calcium levels, either by triggering calcium influx or release from internal stores.[9][10]
1. Cell Preparation and Dye Loading:
-
Plate primary neurons or a neuronal cell line on black, clear-bottom 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at room temperature, according to the dye manufacturer's instructions.
-
Wash the cells three times with a physiological buffer to remove excess dye.
2. Compound Addition and Fluorescence Measurement:
-
Use a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading for approximately 1-2 minutes.
-
Add PGt at various concentrations to the wells.
-
Continue to record the fluorescence signal for at least 5-10 minutes to capture any changes in intracellular calcium.
-
As a positive control, add a known agonist like glutamate or ATP to elicit a calcium response.
3. Data Analysis:
-
Analyze the fluorescence intensity over time.
-
Quantify the response by measuring the peak amplitude, the area under the curve, or the frequency of oscillations.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm) to determine the absolute calcium concentration.
Conclusion and Future Directions
N-palmitoyl-L-glutamic acid is an intriguing endogenous lipid with the potential to be a significant neuromodulatory and neuroprotective agent. The anticonvulsant activity of its prodrug points towards an anti-glutamatergic mechanism of action. While direct evidence is lacking, a compelling hypothesis is that PGt modulates the function of NMDA and AMPA receptors by influencing their palmitoylation state. Furthermore, its structural similarity to other bioactive N-acyl amides suggests it may also target receptors such as PPAR-α and GPR55, and various ion channels.
The immediate path forward requires direct experimental validation of these hypotheses. Key research priorities should include:
-
Receptor Binding and Functional Assays: To determine if PGt directly binds to glutamate receptors, PPARs, GPR55, or other potential targets.
-
Quantitative Neuroprotection Studies: To establish a dose-response relationship for its protective effects in various models of neuronal injury.
-
Investigation of Palmitoylation Dynamics: To assess whether PGt alters the palmitoylation status of specific synaptic proteins.
-
In Vivo Efficacy Studies: To evaluate its therapeutic potential in animal models of epilepsy, ischemic stroke, and neurodegenerative diseases.
The experimental frameworks provided in this guide offer a clear roadmap for elucidating the biological activity and therapeutic potential of this promising endogenous molecule.
References
- 1. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-hexadecanoyl-L-glutamic acid [chembk.com]
- 6. [Synthesis and pharmacologic study of diethyl N-palmitoyl glutamate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2010023390A1 - Use of an n-acyl amino acid selected from among n-palmitoyl alanine, n-palmitoyl glycine, and n-palmitoyl isoleucine as a regulating active agent of the genetic profile of senescent replicating fibroblasts of the human skin dermis - Google Patents [patents.google.com]
- 9. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Palmitoylethanolamide inhibits glutamate release in rat cerebrocortical nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Glutamate-Glo™ Assay [nld.promega.com]
The Emerging Role of N-Palmitoyl Glutamic Acid in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that are gaining recognition for their diverse physiological roles within the central nervous system (CNS). This technical guide focuses on the function of a specific member of this class, N-palmitoyl glutamic acid (PGA), and its derivatives. While research specifically targeting PGA is nascent, this document synthesizes the available data and contextualizes it within the broader understanding of NAAA neurobiology. We will explore the biosynthesis and metabolism of NAAAs, their known signaling pathways, and their potential neuroprotective and neuromodulatory functions. This guide aims to provide a comprehensive resource for researchers and professionals in drug development by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways to stimulate further investigation into the therapeutic potential of N-palmitoyl glutamic acid.
Introduction to N-Acyl Amino Acids (NAAAs) in the CNS
N-acyl amino acids are biologically active lipids formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1] This family of molecules is chemically related to the well-studied endocannabinoids and is considered part of the expanded "endocannabinoidome."[1][2] More than 70 endogenous NAAAs have been identified, with varied fatty acid chains and amino acid head groups, suggesting a wide range of functions.[3] In the CNS, NAAAs are involved in various physiological processes, and their levels have been quantified in different brain regions. For instance, N-arachidonoyl glycine (B1666218) has been found in the brain at levels of approximately 80–100 pmol/g.[4]
While a comprehensive understanding of the specific roles of each NAAA is still developing, several members of this class have demonstrated significant bioactivity in the CNS. For example, N-arachidonoyl serine has been shown to be vasodilatory and neuroprotective, while N-arachidonoyl glycine exhibits antinociceptive properties.[5] Furthermore, stearoyl derivatives of tyrosine, serine, and threonine have been noted for their neuroprotective activities.[1]
Biosynthesis and Metabolism of N-Palmitoyl Glutamic Acid and other NAAAs
The metabolic pathways for NAAAs are complex and not yet fully elucidated for all members of the class.[6] However, general pathways for their synthesis and degradation have been proposed.
Biosynthesis
The synthesis of NAAAs is thought to occur through several potential pathways. One proposed mechanism involves the direct condensation of a fatty acid (or its CoA derivative) with an amino acid.[6] Another potential route for the formation of some NAAAs, such as N-arachidonoyl glycine, is through the oxidative metabolism of the corresponding N-acyl-ethanolamine (in this case, anandamide) via alcohol and aldehyde dehydrogenases.[1] The specific enzymes responsible for the direct synthesis of N-palmitoyl glutamic acid in the CNS have not yet been definitively identified.
Metabolism and Degradation
The primary enzyme responsible for the degradation of many NAAAs is Fatty Acid Amide Hydrolase (FAAH), the same enzyme that hydrolyzes the endocannabinoid anandamide.[4] FAAH catalyzes the hydrolysis of the amide bond, releasing the free fatty acid and the amino acid.[4] The inhibition of FAAH has been shown to increase the levels of several NAAAs in the brain, including N-palmitoyl, N-stearoyl, and N-oleoyl derivatives of alanine, glycine, and serine.[1]
Other metabolic routes for NAAAs include modifications of the acyl chain or the amino acid headgroup by enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), particularly for NAAAs containing arachidonic acid.[4][6]
Signaling Mechanisms of N-Palmitoyl Glutamic Acid
Direct evidence for the signaling mechanisms of N-palmitoyl glutamic acid is limited. However, a study on its diethyl ester, diethyl N-palmitoyl glutamate (B1630785) (DEEPGt), provides significant insights. This derivative was found to readily penetrate the brain in mice and exert an anti-glutamatergic effect.[7] This suggests that N-palmitoyl glutamic acid, likely liberated from its ester prodrug, may modulate glutamatergic neurotransmission.[7] The antagonism of pentetrazole-induced convulsions by DEEPGt further supports its potential role in regulating neuronal excitability.[7]
Other NAAAs have been shown to interact with various G protein-coupled receptors (GPCRs), including GPR18, GPR55, and GPR92, as well as ion channels.[3][8] It is plausible that N-palmitoyl glutamic acid may also exert its effects through similar targets, although this requires experimental verification.
Given its glutamic acid moiety, PGA could potentially interact with the complex machinery of glutamate signaling in the CNS. Glutamate is the primary excitatory neurotransmitter, and its levels and signaling are tightly regulated by transporters and receptors on both neurons and glial cells.[9][10]
Functional Roles of N-Palmitoyl Glutamic Acid in the CNS
Based on preliminary evidence and the known functions of related NAAAs, N-palmitoyl glutamic acid may have several important roles in the CNS.
Neuromodulation
The observed anti-glutamatergic activity of diethyl N-palmitoyl glutamate suggests a role in dampening excessive neuronal excitation.[7] This could be particularly relevant in pathological conditions characterized by excitotoxicity, such as epilepsy and ischemic brain injury. The sedative and myorelaxant effects observed in mice further point to a neuromodulatory function.[7]
Neuroprotection
Several NAAAs have demonstrated neuroprotective properties.[1][5] For example, N-stearoyl-L-tyrosine, N-stearoyl-L-serine, and N-stearoyl-L-threonine have shown protective effects against brain ischemia induced by oxygen-glucose deprivation.[11] Given the potential of N-palmitoyl glutamic acid to counteract excitotoxicity, it is plausible that it also possesses neuroprotective qualities.
Quantitative Data
The following table summarizes the available quantitative data for various NAAAs in the CNS. Data specific to N-palmitoyl glutamic acid is currently limited.
| N-Acyl Amino Acid | Brain Region | Concentration (pmol/g) | Species | Reference |
| N-arachidonoyl glycine | Brain (whole) | ~80-100 | Mammal | [4] |
| N-arachidonoyl glycine | Spinal Cord | ~140 | Mammal | [4] |
| N-palmitoyl glycine | Spinal Cord | Appreciable amounts | Mammal | [4] |
Experimental Protocols
Synthesis of Diethyl N-Palmitoyl Glutamate
The synthesis of diethyl N-palmitoyl glutamate has been achieved using the mixed anhydrides method.[7] While the specific details of the protocol are in the original French publication, this method generally involves the activation of the carboxylic acid of N-palmitoyl glutamic acid, followed by reaction with ethanol (B145695) to form the diethyl ester.
Quantification of N-Acyl Amino Acids by Liquid Chromatography-Mass Spectrometry (LC-MS)
A general workflow for the quantification of NAAAs from brain tissue is as follows:
-
Tissue Homogenization: Homogenize a known weight of brain tissue in an appropriate ice-cold buffer.
-
Lipid Extraction: Perform a lipid extraction using a suitable solvent system, such as the Folch or Bligh-Dyer method.
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using SPE to isolate the NAAA fraction.
-
LC-MS Analysis: Analyze the purified extract by reversed-phase liquid chromatography coupled to a mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
Future Directions and Conclusion
The study of N-palmitoyl glutamic acid and other NAAAs in the central nervous system is a rapidly evolving field. While direct research on PGA is still in its early stages, the existing evidence, particularly from its diethyl ester, suggests a promising role as a neuromodulator with anti-glutamatergic properties.[7] The broader family of NAAAs exhibits a range of neuroprotective and signaling functions that warrant further investigation for their therapeutic potential in neurological and psychiatric disorders.
Future research should focus on:
-
Elucidating the specific biosynthetic and metabolic pathways of N-palmitoyl glutamic acid in the CNS.
-
Identifying the molecular targets of PGA, including its potential interactions with glutamate receptors and other GPCRs.
-
Conducting comprehensive in vivo studies to evaluate the neuroprotective and therapeutic efficacy of PGA in models of neurological diseases.
-
Developing robust and sensitive analytical methods for the routine quantification of PGA in biological samples.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Synthesis and pharmacologic study of diethyl N-palmitoyl glutamate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 9. Glutamate - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unveiling Palmitoyl Glutamic Acid: A Technical Guide to its Endogenous Presence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Palmitoyl-L-glutamic acid, an acyl amino acid, has emerged from the broader class of N-acyl amino acids (NAAAs) as a molecule of interest within the scientific community. While its discovery in a specific natural source has not been pinpointed to a singular event, its confirmed presence as an endogenous metabolite in mammals underscores its biological relevance. This technical guide provides an in-depth overview of the current understanding of Palmitoyl glutamic acid, focusing on its biosynthesis, analytical detection in natural sources, and potential physiological roles. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic and diagnostic potential of this and related lipid molecules.
Endogenous Discovery and Biosynthesis
This compound is recognized as a naturally occurring metabolite in the human body, as cataloged in the Human Metabolome Database (HMDB). Its discovery is intrinsically linked to the broader exploration of NAAAs, a diverse family of signaling lipids. The biosynthesis of this compound is believed to follow the general pathways established for other NAAAs, primarily involving the enzymatic conjugation of palmitic acid and L-glutamic acid.
Two key enzymes have been identified as central to the regulation of NAAA levels in mammals:
-
Peptidase M20 domain-containing 1 (PM20D1): This secreted enzyme is capable of both synthesizing and hydrolyzing NAAAs. It is considered a primary regulator of circulating NAAA levels.[1][2][3][4]
-
Fatty Acid Amide Hydrolase (FAAH): Known for its role in the degradation of endocannabinoids, FAAH has also been identified as an intracellular enzyme that can both synthesize and hydrolyze a subset of NAAAs.[1][2][3][4]
The interplay between PM20D1 and FAAH suggests a complex regulatory network governing the tissue-specific and systemic concentrations of various NAAAs, including this compound.
Putative Biosynthetic Pathway of this compound
Quantitative Analysis in Natural Sources
The primary methodology for the quantitative analysis of this compound and other NAAAs in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for distinguishing and quantifying structurally similar lipids in complex samples like plasma, brain, and liver tissue.
While specific quantitative data for this compound across various tissues remains an active area of research, studies on other NAAAs provide a framework for expected concentrations. For instance, a targeted lipidomics approach in rat brain tissue revealed that the endogenous levels of 11 different NAAAs ranged from 0.26 to 333 pmol/g of wet tissue.[5]
Table 1: Quantitative Data of Representative N-Acyl Amino Acids in Rat Brain
| N-Acyl Amino Acid | Endogenous Level (pmol/g wet tissue)[5] |
| N-Arachidonoyl Glycine | 1.3 ± 0.2 |
| N-Oleoyl Glycine | 333 ± 54 |
| N-Palmitoyl Glycine | 28 ± 4 |
| N-Stearoyl Glycine | 32 ± 5 |
| N-Arachidonoyl GABA | 0.26 ± 0.04 |
| N-Oleoyl GABA | 11 ± 2 |
| N-Palmitoyl GABA | 1.3 ± 0.2 |
| N-Stearoyl GABA | 1.4 ± 0.2 |
| N-Arachidonoyl Alanine | 0.44 ± 0.07 |
| N-Oleoyl Alanine | 8.8 ± 1.4 |
| N-Palmitoyl Alanine | 1.1 ± 0.2 |
Note: Data is presented as mean ± SEM. This compound was not specifically quantified in this study, but the data for other palmitoylated amino acids are included for reference.
Experimental Protocols
Extraction of N-Acyl Amino Acids from Biological Samples (e.g., Plasma)
This protocol is a generalized procedure that can be adapted for the extraction of this compound.
Materials:
-
Plasma sample
-
Internal standard (e.g., deuterated N-acyl amino acid)
-
Methanol (B129727) (ice-cold)
-
Formic acid
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
To 100 µL of plasma, add an appropriate amount of the internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
For further purification and concentration, perform solid-phase extraction (SPE). a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities. d. Elute the NAAAs with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of N-Acyl Amino Acids
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 15-20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for NAAAs.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For this compound (C21H39NO5, MW: 385.54), the precursor ion would be [M-H]⁻ at m/z 384.3. Product ions would result from fragmentation of the parent molecule.
Experimental Workflow for NAAA Analysis
Potential Signaling Pathways
N-acyl amino acids are recognized as a class of signaling lipids that can modulate various physiological processes. Their signaling is often mediated by G protein-coupled receptors (GPCRs). While a specific signaling pathway for this compound has not been definitively elucidated, the broader family of NAAAs has been shown to interact with several orphan GPCRs, including GPR55, GPR92, and GPR119.[6][7][8]
Activation of these GPCRs by NAAAs can initiate downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+), leading to the activation of various protein kinases and transcription factors. These pathways can influence a wide range of cellular functions, including inflammation, pain perception, and metabolism.
Generalized N-Acyl Amino Acid Signaling Pathway
Conclusion
This compound is an endogenous lipid molecule with potential roles in cellular signaling. While its specific functions and the intricacies of its regulation are still under investigation, the established methodologies for the analysis of N-acyl amino acids provide a solid foundation for future research. This technical guide summarizes the current knowledge on the biosynthesis, detection, and potential signaling of this compound, offering a valuable starting point for scientists and researchers in the field of lipidomics and drug discovery. Further studies are warranted to quantify its levels in various physiological and pathological states and to delineate its precise molecular targets and signaling pathways.
References
- 1. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | Semantic Scholar [semanticscholar.org]
- 3. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of N-Palmitoyl-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of N-Palmitoyl-L-glutamic acid, a lipoamino acid with significant applications in cosmetics, pharmaceuticals, and biomedical research.[1][2][3] Its unique structure, combining a hydrophilic amino acid head with a lipophilic fatty acid tail, imparts surfactant properties, making it a valuable ingredient in various formulations.[2]
Introduction
N-acyl amino acids (NAAAs) are a class of lipid signaling molecules involved in various physiological processes.[4] N-Palmitoyl-L-glutamic acid, a synthetic derivative, is noted for its biocompatibility, biodegradability, and skin-conditioning properties.[2] The primary route for its chemical synthesis is the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride in the presence of a base.[5] This method is widely used in industrial applications due to its efficiency.[5]
Quantitative Data Summary
The following table summarizes the quantitative data reported for the synthesis of N-Palmitoyl-L-glutamic acid and related compounds.
| Product | Synthesis Method | Yield | Purity | Melting Point (°C) | Reference |
| N-Palmitoyl-L-glutamic acid | Schotten-Baumann | 93% | - | 124-126 | [6] |
| N-lauroyl glycinate | Fatty acid methyl ester amidation | 78.7% | - | - | [5] |
| Various N-acyl amino acids | Fatty acid methyl ester amidation | 60-93% | - | - | [5] |
| N-fatty acyl glutamic acid | Direct dehydration condensation | 95% | - | - | [5] |
| N-lauroyl glutamate | Fatty acid methyl ester amidation | 33.1% | - | - | [5] |
| N-palmitoyl lysine (B10760008) salt | Enzymatic (Lipase) | up to 44% | - | - | [5] |
| Dimethyl N-t-butoxycarbonyl-L-glutamate | Boc Protection | 85.1% | 99.5% | - | [7] |
| Dimethyl N-t-butoxycarbonyl-L-glutamate | Boc Protection | 90.2% | 99.6% | - | [7] |
Note: Data on purity for some syntheses were not available in the cited sources.
Experimental Protocol: Schotten-Baumann Synthesis of N-Palmitoyl-L-glutamic acid
This protocol details the synthesis of N-Palmitoyl-L-glutamic acid via the Schotten-Baumann condensation of L-glutamic acid and palmitoyl (B13399708) chloride.
Materials:
-
L-glutamic acid
-
Palmitoyl chloride
-
Sodium hydroxide (B78521) (NaOH) or other suitable base (e.g., pyridine)[6]
-
Water
-
Petroleum benzene (B151609) or other suitable non-polar solvent for washing[6]
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent (e.g., acetone, tetrahydrofuran)
-
Reaction vessel with stirring mechanism
-
pH meter or pH indicator strips
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolution of L-glutamic acid:
-
Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide at a controlled temperature. The base deprotonates the amino group, making it a more potent nucleophile. A patent suggests a mixture of water, pyridine, and tetrahydrofurfuryl alcohol can also be used as the solvent system.[6]
-
-
Addition of Palmitoyl Chloride:
-
Slowly add palmitoyl chloride to the reaction mixture with vigorous stirring. The reaction is typically carried out at a low temperature to control its exothermic nature. The molar ratio of L-glutamic acid to palmitoyl chloride should be optimized, with a slight excess of the amino acid sometimes used to ensure complete reaction of the acyl chloride.
-
-
Reaction Maintenance:
-
Maintain the alkaline pH of the reaction mixture (pH 9-10) by adding a base solution as needed. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with water.[6]
-
Acidify the solution with hydrochloric acid to a pH of 1.[6] This protonates the carboxyl groups of the product, causing it to precipitate out of the aqueous solution.
-
Wash the crude product with a non-polar solvent like petroleum benzene to remove unreacted palmitoyl chloride and other non-polar impurities.[6]
-
Collect the solid product by filtration.
-
Wash the filtered solid with cold water to remove any remaining salts.
-
Dry the purified N-Palmitoyl-L-glutamic acid in a vacuum oven at a suitable temperature.
-
Characterization:
-
The final product can be characterized by determining its melting point and using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure. Mass spectrometry can be used to confirm the molecular weight (385.54 g/mol ).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the chemical synthesis of N-Palmitoyl-L-glutamic acid using the Schotten-Baumann reaction.
Caption: Workflow for N-Palmitoyl-L-glutamic acid synthesis.
Generalized Signaling Pathway of N-Acyl Amino Acids
While the specific signaling pathways for N-Palmitoyl-L-glutamic acid are not extensively detailed in the provided search results, a generalized pathway for N-acyl amino acids (NAAAs) can be depicted. NAAAs are known to be part of the endocannabinoidome and can modulate various biological processes.
Caption: Generalized signaling pathway for N-acyl amino acids.
References
- 1. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 38079-66-2: N-Palmitoyl-L-glutamic acid | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. KR840001233B1 - Process for the preparation of n-acyl-l-glutamic acid - Google Patents [patents.google.com]
- 7. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for LC-MS/MS Analysis of N-Palmitoyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-palmitoyl glutamic acid is an N-acyl amino acid, a class of endogenous lipid signaling molecules. These molecules are increasingly recognized for their diverse physiological roles, including potential neuroprotective effects.[1] Accurate and precise quantification of N-palmitoyl glutamic acid in biological matrices is crucial for understanding its physiological functions, biomarker discovery, and for the development of novel therapeutics. This document provides a detailed LC-MS/MS method for the sensitive and specific quantification of N-palmitoyl glutamic acid.
Experimental Protocols
Sample Preparation (from Plasma)
A protein precipitation and liquid-liquid extraction method is recommended for the extraction of N-palmitoyl glutamic acid from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS): N-Palmitoyl-d31-glutamic acid (or other suitable stable isotope-labeled standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 ACN:Water with 0.1% FA).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 20% B; 1-8 min: 20-95% B; 8-10 min: 95% B; 10.1-12 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Method Validation
The method should be validated for linearity, sensitivity (limit of detection and quantification), accuracy, precision, recovery, and matrix effect according to regulatory guidelines.
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Transitions for N-Palmitoyl Glutamic Acid and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Palmitoyl Glutamic Acid | 384.3 | 146.1 | 100 | -25 |
| N-Palmitoyl Glutamic Acid | 384.3 | 239.2 | 100 | -15 |
| N-Palmitoyl-d31-Glutamic Acid (IS) | 415.5 | 146.1 | 100 | -25 |
Table 2: Typical Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | Consistent, precise, and reproducible |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of N-palmitoyl glutamic acid.
Signaling Pathway of N-Acyl Amino Acids
N-acyl amino acids, including N-palmitoyl glutamic acid, are a class of signaling lipids that can interact with various cellular targets, most notably G protein-coupled receptors (GPCRs).[2] Their synthesis is catalyzed by enzymes like PM20D1, and they are degraded by fatty acid amide hydrolase (FAAH).
Caption: Generalized metabolic and signaling pathway for N-acyl amino acids.
References
Application Notes & Protocols for the Quantification of Acyl Amino Acids in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of N-acyl amino acids (NAAs) in brain tissue samples. NAAs are a class of lipid signaling molecules implicated in a variety of physiological and pathological processes within the central nervous system, making their accurate quantification crucial for neuroscience research and drug development.[1][2][3][4]
N-acyl amino acids are involved in neuromodulation and interact with various targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters.[1][5] Their roles in pain, inflammation, and the regulation of rewarding behaviors are of significant interest.[2] This document outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of these analytes in complex brain matrices.
Signaling Pathways of N-Acyl Amino Acids
N-acyl amino acids are part of the expanded endocannabinoid system, also known as the endocannabinoidome.[3][6][7] They exert their biological effects through various signaling pathways. The diagram below illustrates some of the key molecular targets and pathways modulated by NAAs in the brain.
References
- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N‐Acyl amino acids and N‐acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Peptide Therapeutics with N-palmitoyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their poor pharmacokinetic properties, including low stability in biological fluids and inefficient cell membrane penetration. Chemical modification of peptides is a widely adopted strategy to overcome these limitations. The conjugation of fatty acids, a process known as lipidation, has emerged as a promising approach to enhance the therapeutic efficacy of peptides. N-palmitoyl glutamic acid, a lipoamino acid, offers a unique combination of a lipid moiety for improved membrane interaction and an amino acid backbone that can be readily incorporated into peptide structures. This document provides detailed application notes and protocols for the formulation of peptide therapeutics with N-palmitoyl glutamic acid, covering synthesis, characterization, and evaluation of these conjugates.
Key Advantages of N-palmitoyl Glutamic Acid Formulation
-
Enhanced Stability: The palmitoyl (B13399708) group can protect the peptide from enzymatic degradation, thereby increasing its half-life in vivo.[1]
-
Improved Cellular Uptake: The lipid moiety facilitates interaction with and penetration of cell membranes, leading to enhanced intracellular delivery of the peptide therapeutic.
-
Increased Bioavailability: By improving stability and cellular uptake, N-palmitoyl glutamic acid conjugation can lead to increased overall bioavailability of the peptide drug.
-
Targeted Delivery: The glutamic acid residue can be further modified to attach targeting ligands for site-specific drug delivery.
Experimental Protocols
Synthesis of N-palmitoyl Glutamic Acid-Peptide Conjugate
This protocol describes the synthesis of a peptide-N-palmitoyl-L-glutamic acid conjugate using a lysine (B10760008) residue as the attachment point.
Materials:
-
Fmoc-Lys(palmitoyl-Glu-OtBu)-NHS
-
Peptide with a free amine group (e.g., 3PRGD₂)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., MALDI-TOF)
Procedure:
-
Coupling Reaction:
-
Dissolve Fmoc-Lys(palmitoyl-Glu-OtBu)-NHS (1.0 eq) and the target peptide (1.0 eq) in DMF.
-
Adjust the pH of the solution to 8.0 using DIEA.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the product by preparative HPLC.
-
Lyophilize the collected fractions to obtain the Fmoc-protected conjugate.[2]
-
-
Deprotection:
-
Dissolve the purified Fmoc-protected conjugate in a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 10 minutes.
-
Remove the solvent under vacuum.
-
Dissolve the residue in TFA and stir for 5 minutes at room temperature to remove the tert-butyl protecting group.
-
Dry the product with a stream of nitrogen.
-
Purify the final N-palmitoyl glutamic acid-peptide conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.[2]
-
Characterization of the Conjugate
a) Purity Analysis by HPLC:
-
Method: A stability-indicating reverse-phase HPLC (RP-HPLC) method should be developed and validated.
-
Column: C18 column (e.g., XBridge™ Shield RP18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.063 M ammonium (B1175870) bicarbonate, pH 9.5).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV absorbance at a suitable wavelength (e.g., 230 nm).
-
Validation: The method should be validated for linearity, precision, accuracy, specificity, and robustness according to ICH guidelines.[3]
b) Molecular Weight Confirmation by Mass Spectrometry:
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is suitable for determining the molecular weight of the conjugate.
-
Procedure: Co-crystallize the purified conjugate with a suitable matrix (e.g., sinapic acid) on a MALDI target plate and acquire the mass spectrum. The observed molecular weight should correspond to the calculated mass of the N-palmitoyl glutamic acid-peptide conjugate.[2]
In Vitro Stability Assessment
This protocol assesses the stability of the N-palmitoyl glutamic acid-peptide conjugate in simulated biological fluids.
Materials:
-
N-palmitoyl glutamic acid-peptide conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated gastric fluid (SGF)
-
Simulated intestinal fluid (SIF)
-
HPLC system
Procedure:
-
Prepare stock solutions of the conjugate in a suitable solvent.
-
Incubate the conjugate in PBS, SGF, and SIF at 37°C.
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the samples by the validated stability-indicating HPLC method to determine the percentage of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics.
In Vitro Drug Release Study
This protocol is for evaluating the release of the peptide from a nanoparticle formulation incorporating the N-palmitoyl glutamic acid-peptide conjugate.
Materials:
-
Nanoparticle formulation of the N-palmitoyl glutamic acid-peptide conjugate
-
Release media (e.g., SGF and SIF)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Shaking incubator
Procedure:
-
Suspend the nanoparticles in the release medium.
-
Place the suspension in a dialysis bag and immerse it in the release medium.
-
Incubate at 37°C with constant shaking.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released peptide in the samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of peptide released over time.
Data Presentation
| Parameter | Unmodified Peptide | N-palmitoyl Glutamic Acid-Peptide Conjugate | Reference |
| In Vitro Stability (PBS, pH 7.4, 24h) | < 10% remaining | > 80% remaining | Hypothetical Data |
| Cellular Uptake (HeLa cells, 30 min) | 5% | 40% | [4] |
| In Vitro Release from Nanoparticles (SIF, 6h) | N/A | ~90% | [5] |
| In Vivo Half-life (Rat model) | < 30 minutes | > 4 hours | Hypothetical Data |
Visualizations
Conclusion
The formulation of peptide therapeutics with N-palmitoyl glutamic acid represents a viable strategy to enhance their drug-like properties. The protocols and data presented herein provide a framework for the synthesis, characterization, and evaluation of these promising bioconjugates. Further research is warranted to fully elucidate the in vivo behavior and therapeutic potential of peptides formulated with N-palmitoyl glutamic acid across various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. "Development and validation of a stability indicating HPLC method for t" by C.-L. Liao, C.-Y. Lee et al. [jfda-online.com]
- 4. First Steps toward the Design of Peptides that Influence the Intracellular Palmitoylation Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing Palmitoyl Glutamic Acid to Enhance Oral Drug Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral administration of pharmaceuticals is the most common and preferred route due to its convenience and patient compliance. However, the oral bioavailability of many drug candidates is limited by poor aqueous solubility and/or low intestinal permeability. N-acyl amino acids, a class of amphiphilic molecules, have emerged as promising excipients to overcome these challenges. Palmitoyl (B13399708) glutamic acid, an N-acyl amino acid composed of a lipophilic palmitoyl tail and a hydrophilic glutamic acid head, presents a compelling profile for enhancing the oral bioavailability of a wide range of therapeutic agents. Its amphiphilic nature allows it to interact with both the drug molecule and the biological membranes of the gastrointestinal tract, potentially improving drug solubilization and permeation.
This document provides an overview of the potential mechanisms of action of palmitoyl glutamic acid and detailed protocols for its evaluation as an oral bioavailability enhancer. It is important to note that while the broader class of N-acylated amino acids has shown efficacy, specific and extensive data on this compound for enhancing the bioavailability of other drugs is still emerging.[1][2] The presented mechanisms are based on established principles of lipid-based drug delivery and findings from structurally related molecules, offering a foundational guide for research and development.
Potential Mechanisms of Action
This compound may enhance oral drug bioavailability through several mechanisms, including micellar solubilization, modulation of intestinal tight junctions, inhibition of efflux pumps, and promotion of lymphatic transport.
Micellar Solubilization of Poorly Soluble Drugs
The amphiphilic structure of this compound allows for self-assembly into micelles in an aqueous environment. These micelles can encapsulate hydrophobic drug molecules within their lipophilic core, thereby increasing the drug's solubility in the gastrointestinal fluids and facilitating its transport to the intestinal wall for absorption.
Modulation of Intestinal Tight Junctions
N-acyl amino acids and their constituent fatty acids may transiently open the tight junctions between intestinal epithelial cells.[3] This increases the paracellular permeability, allowing drug molecules to pass through the intestinal barrier more readily. One potential signaling pathway involves the activation of Toll-like receptor 4 (TLR4) by the lipid component, leading to a downstream cascade that can alter the expression and localization of tight junction proteins like claudins and occludin.[3][4]
Inhibition of P-glycoprotein (P-gp) Efflux Pumps
P-glycoprotein is an efflux transporter present in the intestinal epithelium that actively pumps many drugs back into the intestinal lumen, thereby reducing their absorption.[5] Lipid-based excipients can inhibit P-gp by altering the membrane fluidity or by acting as competitive substrates.[] this compound, due to its lipidic nature, may integrate into the cell membrane and modulate P-gp activity, leading to increased intracellular drug concentration and enhanced absorption.
Data Presentation
Effective evaluation of a bioavailability enhancer requires robust quantitative data. The following tables provide templates for presenting data from in vitro and in vivo studies. Note: The data presented are for illustrative purposes only and do not represent actual experimental results for this compound.
Table 1: Exemplary In Vitro Permeability Data across Caco-2 Monolayers
| Compound | Formulation | Apparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Model Drug X | Drug Alone | 0.5 ± 0.1 | 8.2 |
| Drug + this compound (1 mM) | 2.5 ± 0.4 | 1.5 | |
| Propranolol | Control | 25.2 ± 2.1 | 0.9 |
| Atenolol | Control | 0.4 ± 0.05 | 1.1 |
*p < 0.05 compared to Drug Alone.
Table 2: Exemplary In Vivo Pharmacokinetic Parameters in Rats Following Oral Administration
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Relative Bioavailability (%) |
| Model Drug X (Solution) | 250 ± 50 | 2.0 | 1500 ± 300 | 100 |
| Model Drug X + this compound | 800 ± 150 | 1.5 | 6000 ± 900 | 400 |
*p < 0.05 compared to Drug Solution.
Experimental Protocols
Protocol 1: Preparation of a Drug Formulation with this compound (Solvent Evaporation Method for Nanoparticles)
This protocol describes the preparation of drug-loaded nanoparticles using this compound as a key excipient.
Materials:
-
Drug of interest
-
This compound (or Sodium N-palmitoyl-L-glutamate)[7]
-
Lecithin (B1663433) (e.g., soy lecithin)
-
Dichloromethane (B109758) or other suitable organic solvent
-
Deionized water
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Organic Phase Preparation: a. Dissolve a specific amount of the drug, this compound, and lecithin in dichloromethane in a round-bottom flask. The ratio of drug to excipients should be optimized based on preliminary studies. A starting point could be a 1:5:2 ratio of drug:this compound:lecithin. b. Stir the mixture at room temperature until all components are fully dissolved.
-
Emulsification: a. In a separate beaker, prepare an aqueous phase (e.g., deionized water). b. Slowly inject the organic phase into the aqueous phase under constant stirring to form a coarse emulsion. c. Subject the coarse emulsion to high-energy homogenization using a probe sonicator to form a nanoemulsion. Sonication parameters (e.g., amplitude, time) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: a. Transfer the nanoemulsion to a rotary evaporator. b. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40°C). c. Continue the evaporation until a translucent nanoparticle suspension is formed.
-
Characterization: a. Characterize the resulting nanoparticles for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC).
Protocol 2: In Vitro Caco-2 Permeability Assay
This protocol is for assessing the effect of this compound on the transport of a drug across a Caco-2 cell monolayer, a model of the intestinal epithelium.[8][9]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium and supplements
-
Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
Drug formulation (with and without this compound)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Differentiation: a. Culture Caco-2 cells according to standard protocols. b. Seed the cells onto Transwell™ inserts at an appropriate density. c. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: a. Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[10] b. Optionally, perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
Transport Experiment (Apical to Basolateral - A→B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing the drug formulation (with or without this compound) to the apical (donor) compartment. c. Add fresh, pre-warmed HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS. f. At the end of the experiment, collect samples from both apical and basolateral compartments.
-
Transport Experiment (Basolateral to Apical - B→A): a. To assess drug efflux, perform the experiment in the reverse direction by adding the drug formulation to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: a. Analyze the concentration of the drug in all samples using a validated analytical method. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment. c. Calculate the efflux ratio (Papp B→A / Papp A→B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical pharmacokinetic study in rats to evaluate the effect of this compound on the oral bioavailability of a drug.
Materials:
-
Sprague-Dawley rats (or other suitable rodent model)
-
Drug formulation (with and without this compound)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Fasting: a. Acclimate the rats for at least one week before the study. b. Fast the animals overnight (with free access to water) prior to dosing.
-
Dosing: a. Divide the rats into groups (e.g., control group receiving the drug alone, test group receiving the drug with this compound). A group receiving an intravenous (IV) dose of the drug is also necessary to determine absolute bioavailability. b. Administer the formulations orally via gavage at a predetermined dose. Record the exact time of administration.
-
Blood Sampling: a. Collect blood samples (e.g., via tail vein or saphenous vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). b. Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: a. Determine the drug concentration in the plasma samples using a validated bioanalytical method.
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time for each group. b. Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), using non-compartmental analysis software. c. Calculate the relative oral bioavailability of the test formulation compared to the control formulation.
Conclusion
This compound holds potential as a valuable excipient for enhancing the oral bioavailability of challenging drug compounds. Its amphiphilic nature suggests multiple mechanisms of action, including improved drug solubilization and enhanced intestinal permeability. The protocols provided herein offer a systematic approach for researchers to formulate drugs with this compound and to rigorously evaluate its efficacy and mechanisms of action in both in vitro and in vivo models. Further research is warranted to fully elucidate its specific interactions and to generate comprehensive data supporting its application in oral drug delivery.
References
- 1. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biophysical basis of tight junction barrier modulation by a pan-claudin-binding molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis and pharmacologic study of diethyl N-palmitoyl glutamate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium palmitoyl glutamate | C21H38NNaO5 | CID 71587128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SNAC for Enhanced Oral Bioavailability: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual Action of the PN159/KLAL/MAP Peptide: Increase of Drug Penetration across Caco-2 Intestinal Barrier Model by Modulation of Tight Junctions and Plasma Membrane Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of N-palmitoyl Glutamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-palmitoyl glutamic acid is an N-acyl amino acid, a class of lipid signaling molecules involved in various physiological processes. Accurate identification and quantification of N-palmitoyl glutamic acid in biological matrices are crucial for understanding its roles in health and disease. This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of N-palmitoyl glutamic acid and a comprehensive protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of N-palmitoyl glutamic acid in positive ion mode electrospray ionization (ESI) is anticipated to proceed through several key pathways, primarily involving the glutamic acid moiety and the palmitoyl (B13399708) chain. The precursor ion will be the protonated molecule [M+H]⁺ at m/z 386.29.
A key fragmentation pathway for peptides with N-terminal glutamic acid involves a facile loss of water, leading to the formation of a pyroglutamic acid derivative.[1] This cyclization is a low-energy process and is expected to be a prominent feature in the MS/MS spectrum.[1] Subsequent fragmentation would then occur from this cyclized intermediate.
Key Fragmentation Pathways:
-
Neutral Loss of Water: The initial and often most abundant fragmentation will be the neutral loss of a water molecule (18.01 Da) from the glutamic acid residue to form a pyroglutamic acid derivative.
-
Cleavage of the Amide Bond: Fission of the amide bond linking the palmitoyl chain and the glutamic acid can occur, leading to fragments representing the palmitoyl group and the glutamic acid.
-
Fragmentation of the Palmitoyl Chain: The long alkyl chain of the palmitic acid can undergo fragmentation, although this is typically less favored than the fragmentation of the more labile bonds in the glutamic acid moiety.
-
Fragmentation of the Glutamic Acid Backbone: Following the initial loss of water, further fragmentation of the pyroglutamic acid ring can occur, leading to characteristic smaller ions.
The following diagram illustrates the predicted fragmentation cascade of N-palmitoyl glutamic acid.
Caption: Predicted fragmentation pathway of N-palmitoyl glutamic acid.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for N-palmitoyl glutamic acid in a positive ion mode MS/MS experiment. The relative abundance is a prediction and may vary depending on the experimental conditions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Identity | Predicted Relative Abundance |
| 386.29 | 368.28 | [M+H-H₂O]⁺ (Pyroglutamic acid derivative) | High |
| 386.29 | 239.24 | [C₁₆H₃₁O]⁺ (Palmitoyl cation) | Medium |
| 386.29 | 130.05 | Iminium ion of pyroglutamic acid | Medium to Low |
| 386.29 | 84.04 | Further fragment of glutamic acid | Low |
Experimental Protocol: LC-MS/MS Analysis of N-palmitoyl Glutamic Acid
This protocol provides a general framework for the analysis of N-palmitoyl glutamic acid in biological samples. Optimization may be required based on the specific matrix and instrumentation.
Sample Preparation
A liquid-liquid extraction is recommended to isolate N-palmitoyl glutamic acid from complex biological matrices.
-
Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.
-
Lipid Extraction: Perform a Bligh-Dyer or a similar two-phase liquid-liquid extraction using a mixture of chloroform, methanol, and water.
-
Phase Separation: Centrifuge the sample to achieve phase separation. N-palmitoyl glutamic acid will partition into the organic (lower) phase.
-
Drying and Reconstitution: Aspirate the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the liquid chromatography mobile phase (e.g., 90:10 methanol:water).
The following diagram outlines the sample preparation workflow.
Caption: Sample preparation workflow for N-palmitoyl glutamic acid analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column is suitable for separating N-palmitoyl glutamic acid from other lipids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B should be used to elute the analyte. A typical gradient might start at 50% B and ramp up to 95-100% B.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is recommended.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for structural confirmation.
-
MRM Transitions:
-
Primary: 386.29 -> 368.28
-
Secondary (Confirmatory): 386.29 -> 239.24
-
-
Collision Energy: Optimize the collision energy to maximize the intensity of the desired fragment ions. A starting point would be in the range of 15-30 eV.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific instrument used.
Conclusion
The predicted fragmentation pattern of N-palmitoyl glutamic acid is dominated by the neutral loss of water from the glutamic acid moiety. The provided LC-MS/MS protocol offers a robust starting point for the sensitive and specific quantification of this important lipid mediator in various biological samples. Method validation and optimization are essential for achieving accurate and reliable results in specific research applications.
References
Application Notes and Protocols for the Quantitative Analysis of Palmitoyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Palmitoyl-L-glutamic acid is an acyl amino acid that has garnered interest for its neuroprotective effects and its use as a cosmetic ingredient.[1] Accurate and precise quantification of this molecule is essential for research into its physiological roles, pharmacokinetic studies, and for quality control in various applications. These application notes provide a detailed protocol for the quantitative analysis of Palmitoyl glutamic acid in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies presented are based on established principles for the analysis of amino acids and acylated molecules.[2][3]
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the LC-MS/MS method for the quantitative analysis of this compound. These values are representative and should be confirmed during in-house method validation.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [To be determined experimentally] |
| Product Ions (m/z) | [To be determined experimentally] |
| Collision Energy | [To be optimized] |
| Internal Standard | L-Glutamic-2,4,4-D3 acid or other stable isotope-labeled analog |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1-10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10% |
| Recovery | Consistent and reproducible | 85-115% |
| Matrix Effect | Monitored and within acceptable limits | < 15% |
Experimental Protocols
Standard and Sample Preparation
a. Preparation of Stock and Working Standard Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol (B129727) or DMSO.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a stock solution of the internal standard (e.g., L-Glutamic-2,4,4-D3 acid) at 1 mg/mL in methanol. Prepare a working internal standard solution by diluting the stock solution to a concentration of 100 ng/mL in the sample precipitation solvent.
b. Sample Preparation from Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma sample, add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard.[4]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared samples and standards onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution. A typical gradient might be:
-
0-2 min: 10% B
-
2-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and re-equilibrate.
-
-
Detect the analytes using the mass spectrometer in MRM mode. The specific precursor and product ion transitions for this compound and the internal standard should be optimized by direct infusion prior to sample analysis.
Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards using a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Simultaneous determination of thirteen kinds of amino acid and eight kinds of acylcarnitine in human serum by LC-MS/MS and its application to measure the serum concentration of lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of five essential amino acids in plasma of Hyperlipidemic subjects by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Peptide Acylation with Palmitoyl Groups
Welcome to our technical support center for peptide palmitoylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of attaching palmitoyl (B13399708) groups to peptides. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Low Reaction Yield
Question: I am observing a very low yield of my palmitoylated peptide. What are the potential causes and how can I improve it?
Answer: Low yields in peptide palmitoylation are a common issue stemming from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Incomplete Acylation: The reaction may not be going to completion.
-
Optimization of Reagents: Ensure you are using an appropriate excess of the palmitoylating agent (e.g., palmitic acid, palmitoyl chloride). The choice of coupling reagents is also critical; highly efficient reagents like HATU, HCTU, or COMU can significantly improve coupling efficiency.[1]
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures might be necessary to drive the reaction forward, but be cautious as this can also lead to side reactions.[1] It is a delicate balance that often requires empirical optimization for each specific peptide.
-
-
Steric Hindrance: The amino acid sequence of your peptide can play a significant role. Bulky amino acids near the acylation site (typically a cysteine or the N-terminus) can sterically hinder the approach of the palmitoyl group.
-
Longer Spacers: If designing a synthetic peptide, consider introducing a small, flexible spacer (e.g., a glycine (B1666218) residue) between the bulk of the peptide and the acylation site.
-
-
Poor Solubility: The increasing hydrophobicity of the peptide as the reaction progresses can cause it to precipitate out of the reaction solvent, effectively stopping the reaction.
-
Solvent Selection: Use solvents that can solubilize both the polar peptide and the nonpolar lipid chain. A mixture of solvents is often required. For solid-phase synthesis, solvents like DMF are common, while for solution-phase reactions, a combination of organic solvents might be necessary.[1]
-
-
Side Reactions: Unwanted side reactions can consume your starting material and reduce the yield of the desired product.
-
Protecting Groups: Ensure that all reactive side chains on the peptide are properly protected to prevent acylation at unintended sites.
-
Poor Solubility of the Final Product
Question: My final palmitoylated peptide is difficult to solubilize for purification and analysis. What solvents should I use?
Answer: The addition of a C16 palmitoyl chain dramatically increases the hydrophobicity of a peptide, often leading to poor solubility in aqueous buffers.[2][3]
-
Initial Dissolution: For highly hydrophobic peptides, it is recommended to first dissolve the lyophilized powder in a small amount of a strong organic solvent before diluting it with the final buffer.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), formic acid, or trifluoroacetic acid (TFA) are often effective for initial solubilization.[4][5]
-
-
Solvent Systems for Purification (HPLC):
-
Mobile Phases: A typical mobile phase for reverse-phase HPLC of palmitoylated peptides consists of water with a small amount of an acid (like TFA) and a strong organic solvent such as acetonitrile (B52724) (ACN).[6] For very hydrophobic peptides, stronger organic modifiers like isopropanol (B130326) (IPA) may be required in the mobile phase.[6]
-
-
Use of Detergents: For certain applications, proteomics-compatible detergents can be used to solubilize and denature hydrophobic proteins and peptides without significantly interfering with downstream analysis like mass spectrometry.[4]
Difficulties in Purification
Question: I am struggling to purify my palmitoylated peptide using reverse-phase HPLC. The peak is broad, and I have poor separation.
Answer: The hydrophobic nature of palmitoylated peptides presents unique challenges for purification.
-
Column Choice: Standard C18 columns are often used, but for very hydrophobic peptides, a C4 column may provide better separation and peak shape.[6]
-
Gradient Optimization:
-
Shallow Gradient: Employ a shallow gradient of the organic solvent to improve the resolution between your target peptide and closely eluting impurities.
-
Strong Organic Modifier: As mentioned, incorporating a stronger organic solvent like isopropanol into your mobile phase B (along with acetonitrile) can help elute highly retained, hydrophobic peptides.[6]
-
-
Sample Overloading: Broad peaks can be a sign of column overloading. Try injecting a smaller amount of your crude product.
-
Aggregation: Palmitoylated peptides have a tendency to aggregate.[2] Dissolving the sample in a solvent like DMSO prior to injection can help disrupt aggregates.
Challenges in Characterization by Mass Spectrometry
Question: I am having trouble detecting my palmitoylated peptide by mass spectrometry, and when I do, I observe fragmentation patterns that are difficult to interpret.
Answer: Mass spectrometry of lipidated peptides can be challenging due to their hydrophobicity and the labile nature of the thioester bond in S-palmitoylation.
-
Poor Ionization: The hydrophobicity can suppress ionization efficiency.[5]
-
Solvent Additives: Adding a small percentage of DMSO (e.g., 10%) to the sample solution can improve signal intensity by aiding in the formation of smaller charged droplets during electrospray ionization (ESI).[5]
-
-
Labile Thioester Bond: The thioester linkage in S-palmitoylated peptides can be unstable under certain conditions.[3][6]
-
Sample Preparation: Avoid harsh pH conditions and the use of reducing agents like dithiothreitol (B142953) (DTT) in your sample preparation, as these can cleave the palmitoyl group.[7][8] Tris(2-carboxyethyl)phosphine (TCEP) is a more suitable reducing agent for disulfide bonds that is less likely to affect the thioester linkage.[7][8]
-
-
Fragmentation Analysis (MS/MS):
-
Collision-Induced Dissociation (CID): CID can sometimes lead to the facile loss of the palmitoyl group, making it difficult to confirm the site of modification.[7][8]
-
Alternative Fragmentation Methods: Electron Transfer Dissociation (ETD) is often a better choice for fragmentation as it tends to preserve the labile palmitoyl modification, allowing for more confident site localization.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between solid-phase and solution-phase palmitoylation?
A1:
-
Solid-Phase Palmitoylation: The peptide is synthesized on a solid support (resin). The palmitoyl group is then attached to the peptide while it is still on the resin. This method is generally easier for purification as excess reagents can be washed away.
-
Solution-Phase Palmitoylation: The peptide is first synthesized, cleaved from the resin, and purified. The palmitoylation reaction is then carried out in a suitable solvent system. This approach can sometimes offer more flexibility in terms of reaction conditions but may require more complex purification of the final product.
Q2: How can I confirm that the palmitoylation was successful?
A2: A combination of analytical techniques is typically used:
-
Mass Spectrometry (MS): This is the most direct method. The molecular weight of the peptide will increase by 238.4 Da for each palmitoyl group added. High-resolution MS can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Palmitoylated peptides are significantly more hydrophobic and will have a much longer retention time on a reverse-phase HPLC column compared to their non-acylated counterparts.[9]
-
Tandem Mass Spectrometry (MS/MS): This technique is used to determine the specific site of palmitoylation by analyzing the fragmentation pattern of the peptide.[6]
Q3: Can I palmitoylate a peptide at a site other than a cysteine residue?
A3: Yes. While S-palmitoylation (on cysteine) is the most common form involving a thioester bond, acylation can also occur at other sites:[10]
-
N-terminus: The N-terminal amino group can be acylated to form an amide bond.
-
Lysine (B10760008): The epsilon-amino group of a lysine side chain can be acylated.
-
Serine/Threonine: The hydroxyl groups of serine or threonine can be acylated to form an ester bond, though this is less common for palmitoylation.[10]
Q4: What is the role of palmitoylation in biological systems?
A4: Palmitoylation is a reversible post-translational modification that plays a crucial role in regulating protein function.[3][11] By increasing the hydrophobicity of a protein or peptide, palmitoylation can:
-
Direct proteins to specific subcellular compartments or membrane microdomains like lipid rafts.[11]
-
Modulate protein-protein interactions.[10]
-
Influence signaling pathways, such as the Hedgehog and Wnt signaling pathways.[11][12]
Data Presentation
Table 1: Common Solvents for Palmitoylated Peptides
| Solvent | Application | Notes |
| Dimethyl Sulfoxide (DMSO) | Initial solubilization, MS sample prep | Excellent for dissolving hydrophobic peptides. Can improve MS signal intensity.[5] |
| Formic Acid / TFA | Initial solubilization, HPLC mobile phase | Strong acids that can effectively dissolve many peptides. Also used as an ion-pairing agent in HPLC.[4][6] |
| Acetonitrile (ACN) | HPLC mobile phase | Standard organic modifier for reverse-phase HPLC.[6] |
| Isopropanol (IPA) | HPLC mobile phase | A stronger organic modifier than ACN, useful for eluting very hydrophobic peptides.[6] |
| N,N-Dimethylformamide (DMF) | Solid-phase synthesis and acylation | Common solvent for peptide synthesis on resin.[1] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, steric hindrance, poor solubility | Optimize reagent stoichiometry, increase reaction time/temperature, use appropriate solvents.[1] |
| Poor Solubility | High hydrophobicity of the palmitoylated peptide | Use strong organic solvents (DMSO, Formic Acid) for initial dissolution.[4][5] |
| Difficult Purification | Aggregation, strong retention on column | Use a C4 column, employ a shallow HPLC gradient, add IPA to the mobile phase.[6] |
| MS Characterization Issues | Poor ionization, labile modification | Add DMSO to the sample for better ionization. Use ETD for fragmentation to preserve the palmitoyl group.[5][7][8] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Palmitoylation (on Cysteine)
-
Peptide Synthesis: Synthesize the peptide on a suitable resin using standard Fmoc chemistry. The cysteine residue intended for palmitoylation should have its side chain protecting group (e.g., Mmt) selectively removable.[4]
-
Selective Deprotection: Once peptide synthesis is complete, selectively remove the Mmt protecting group from the cysteine residue using a solution of 1% TFA in DCM.[4]
-
Palmitoylation:
-
Prepare a solution of palmitic acid and a coupling agent (e.g., HATU) in DMF.
-
Add the acylation solution to the resin and allow it to react for a specified time (e.g., 2-4 hours) at room temperature.
-
Monitor the reaction for completion using a ninhydrin (B49086) test.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide using preparative reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
General Protocol for Solution-Phase Palmitoylation (at N-terminus)
-
Peptide Synthesis and Purification: Synthesize, cleave, and purify the desired peptide.
-
Dissolution: Dissolve the purified peptide in a suitable organic solvent (e.g., DMF or DMSO).
-
Acylation Reaction:
-
Add an excess of an activated palmitic acid derivative (e.g., palmitoyl chloride or NHS-palmitate) to the peptide solution.[6]
-
Add a base (e.g., DIEA) to facilitate the reaction.
-
Allow the reaction to proceed at room temperature, monitoring by HPLC-MS.
-
-
Quenching: Quench the reaction by adding water or a suitable buffer.
-
Purification: Purify the palmitoylated peptide from the reaction mixture using preparative reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Visualizations
Caption: Workflow for solid-phase peptide palmitoylation with key troubleshooting points.
Caption: Role of palmitoylation in G-protein signaling at the cell membrane.
References
- 1. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 2. eagle.co.ug [eagle.co.ug]
- 3. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Multiple S-Palmitoylation on Peptide Behavior in Mass Spectrometry - ChemistryViews [chemistryviews.org]
- 6. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct detection of S-palmitoylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular palmitoylation and trafficking of lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoylation - Wikipedia [en.wikipedia.org]
- 11. The Role of Palmitoylated Proteins in Cell Signaling and Trafficking - Creative Proteomics [creative-proteomics.com]
- 12. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Acyl Amino Acid Detection
Welcome to the technical support center for the sensitive detection of acyl amino acids by LC-MS/MS. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for analyzing acyl amino acids by LC-MS/MS?
A1: There are two primary strategies for the analysis of acyl amino acids: direct analysis of the underivatized molecules or analysis following a derivatization step.[1][2][] Direct analysis is often preferred due to its simplicity and high throughput, avoiding time-consuming derivatization steps.[1] However, derivatization can improve chromatographic separation and increase detection sensitivity, especially for low-concentration analytes.[2][][4] The choice between these methods depends on the specific acyl amino acids of interest, the complexity of the sample matrix, and the required sensitivity.
Q2: Which chromatographic technique is best suited for underivatized acyl amino acid analysis?
A2: Hydrophilic Interaction Chromatography (HILIC) is a powerful technique for retaining and separating polar compounds like underivatized acyl amino acids.[1][5] It offers a robust alternative to traditional reversed-phase chromatography where these analytes often exhibit poor retention.[5][6] HILIC, coupled with mass spectrometry, provides a simple and effective solution for the analysis of these compounds without the need for derivatization.[5]
Q3: What are the common causes of low sensitivity in acyl amino acid detection?
A3: Low sensitivity in acyl amino acid analysis by LC-MS/MS can stem from several factors. Poor ionization of the analyte is a common issue.[1] For underivatized amino acids, insufficient chromatographic retention can also lead to poor sensitivity.[1] Additionally, matrix effects, where other components in the sample suppress the ionization of the target analyte, can significantly reduce signal intensity.[] Ion suppression can also be caused by mobile phase additives like trifluoroacetic acid (TFA) forming ion pairs with the analytes in the gas phase.[7]
Q4: How can I improve the peak shape for my acyl amino acids?
A4: Poor peak shape, such as tailing or broadening, can be caused by several factors. Secondary interactions between the analyte and the column material can lead to peak tailing.[8] Column contamination or a partially plugged column frit can also result in distorted peaks.[8] To improve peak shape, ensure proper column equilibration, especially when using HILIC.[9] Using a guard column can also help maintain consistent peak shapes for certain analytes.[1] Additionally, optimizing the injection solvent to be weaker than the mobile phase can prevent peak splitting and broadening.[8]
Troubleshooting Guides
Issue 1: Poor or No Chromatographic Retention of Acyl Amino Acids
Symptoms:
-
Analyte elutes at or near the void volume.
-
Inability to separate isobaric compounds.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | For underivatized acyl amino acids, which are polar, reversed-phase columns may not provide adequate retention.[6] Switch to a HILIC column for better retention of polar analytes.[1][5] |
| Incorrect Mobile Phase Composition | The organic content and buffer composition of the mobile phase are critical for HILIC separations. Ensure the mobile phase has a sufficiently high organic content (typically acetonitrile) to promote partitioning and retention. Adjust the buffer concentration and pH to optimize retention. |
| Sample Diluent is Too Strong | If the sample is dissolved in a solvent stronger than the mobile phase, it can lead to poor retention and peak distortion.[8] If possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
Symptoms:
-
Elevated baseline in the chromatogram.
-
Difficulty in distinguishing the analyte peak from the noise.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Impurities in the mobile phase or sample preparation reagents can contribute to high background noise. Use high-purity, LC-MS grade solvents and reagents.[5] Prepare fresh mobile phases regularly. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte, leading to a poor signal-to-noise ratio.[] Enhance sample clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[8] |
| Contaminated LC-MS System | Carryover from previous injections or a dirty ion source can increase background noise. Implement a rigorous column wash step between injections.[1] Regularly clean the ion source according to the manufacturer's recommendations.[9] |
Issue 3: Inconsistent Retention Times
Symptoms:
-
Retention times for the same analyte vary between injections or batches.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can lead to shifting retention times.[9] Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.[9] |
| Fluctuations in Column Temperature | Changes in the column temperature can affect retention times.[1] Use a column oven to maintain a stable temperature throughout the analysis. A stable temperature of 35 °C has been shown to be effective for some amino acid analyses.[1] |
| Changes in Mobile Phase pH | The pH of the mobile phase can significantly impact the retention of ionizable compounds like acyl amino acids. Prepare mobile phases carefully and consistently. Buffer the mobile phase to maintain a stable pH. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the precipitation of proteins from plasma samples, a common step in preparing samples for acyl amino acid analysis.
-
Aliquot Sample: Transfer a 50 µL aliquot of the plasma sample into a microcentrifuge tube.
-
Add Precipitating Agent: Add 5 µL of a 30% sulfosalicylic acid solution to the plasma.[1] This step is crucial for improving overall detection sensitivity by removing proteins.[1]
-
Vortex: Gently vortex the mixture for a few seconds to ensure thorough mixing.
-
Centrifuge: Centrifuge the sample at 4200 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Collect Supernatant: Carefully collect a 27.5 µL aliquot of the clear supernatant.
-
Dilute and Add Internal Standard: Mix the supernatant with 2 µL of the internal standard working solution and 225 µL of the mobile phase B (e.g., 90:10 acetonitrile:water with 0.5% formic acid and 1 mM ammonium (B1175870) formate).[1]
-
Inject: The sample is now ready for LC-MS/MS analysis.
Visualized Workflows and Logic
Caption: A typical experimental workflow for acyl amino acid analysis.
Caption: A logical guide for troubleshooting low sensitivity issues.
References
- 1. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 2. mdpi.com [mdpi.com]
- 4. Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics [jstage.jst.go.jp]
- 5. agilent.com [agilent.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Purification of Synthetic N-palmitoyl-L-glutamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic N-palmitoyl-L-glutamic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of N-palmitoyl-L-glutamic acid, offering step-by-step solutions.
Issue 1: Low Yield After Recrystallization
Q1: I am getting a very low yield of purified N-palmitoyl-L-glutamic acid after recrystallization. What are the possible causes and how can I improve it?
A1: Low recovery after recrystallization is a common issue, often stemming from the selection of an inappropriate solvent system or suboptimal crystallization conditions. N-palmitoyl-L-glutamic acid is a lipophilic amino acid derivative, which influences its solubility.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-palmitoyl-L-glutamic acid, consider using a solvent system such as ethanol (B145695), or a mixture of a good solvent (like ethanol or acetone) with an anti-solvent (like n-hexane or water).
-
Using Too Much Solvent: An excessive amount of solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to reach the saturation point.[1]
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or oils. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Premature Crystallization: If the product crystallizes too quickly, impurities can become trapped within the crystal lattice. Ensure the crude material is fully dissolved in the hot solvent before cooling.
Troubleshooting Workflow for Low Recrystallization Yield:
Caption: Troubleshooting workflow for low recrystallization yield.
Issue 2: Oiling Out During Recrystallization
Q2: My N-palmitoyl-L-glutamic acid is "oiling out" instead of forming crystals during recrystallization. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution is supersaturated at a temperature above the melting point of the solute, or because of the presence of impurities that depress the melting point.[1]
Solutions:
-
Increase Solvent Volume: Add a small amount of hot solvent to dissolve the oil, then attempt to recrystallize again, perhaps with a slower cooling rate.
-
Change Solvent System: The current solvent may be too good of a solvent. Try a more nonpolar solvent system or a different solvent/anti-solvent combination.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure N-palmitoyl-L-glutamic acid to the cooled solution to induce crystallization.[1]
-
Lower Crystallization Temperature: If possible, use a colder bath (e.g., ice-salt or dry ice-acetone) to encourage solidification, although this may lead to smaller, less pure crystals.
Issue 3: Ineffective Purification by Column Chromatography
Q3: I am unable to effectively separate my N-palmitoyl-L-glutamic acid from impurities using silica (B1680970) gel column chromatography. The spots are streaking on the TLC plate. What can I do?
A3: Streaking on a TLC plate and poor separation during column chromatography for acidic compounds like N-palmitoyl-L-glutamic acid are often due to strong interactions with the silica gel. The free carboxylic acid groups can lead to tailing.
Solutions:
-
Modify the Mobile Phase:
-
Add Acetic Acid: Including a small amount of acetic acid (e.g., 0.5-2%) in your eluent can protonate the carboxylic acid groups, reducing their interaction with the silica and leading to sharper bands.
-
Use a More Polar Solvent System: A gradient elution from a less polar to a more polar solvent system can help to first elute nonpolar impurities and then your desired product. Common solvent systems include hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol.
-
-
Consider a Different Stationary Phase:
-
Reversed-Phase Chromatography: For a lipophilic compound, reversed-phase chromatography (e.g., C18 silica) can be a good alternative. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Ion-Exchange Chromatography: This technique can be very effective for separating amino acids and their derivatives based on charge.[2]
-
Workflow for Optimizing Column Chromatography:
Caption: Decision tree for optimizing column chromatography.
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities in synthetic N-palmitoyl-L-glutamic acid?
A4: Common impurities can include:
-
Unreacted Starting Materials: L-glutamic acid and palmitic acid (or its activated form, such as palmitoyl (B13399708) chloride).
-
Di-acylated Glutamic Acid: Where both the alpha-amino group and one of the carboxylic acid groups are acylated.
-
Pyroglutamic Acid Derivatives: Formed by the cyclization of the glutamic acid moiety, especially under heating or acidic conditions.
-
By-products from the Acylating Agent: For example, if using an acyl chloride, residual acid may be present.
Q5: How can I monitor the purification process effectively?
A5: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of your purification.
-
Stationary Phase: Use silica gel TLC plates.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid usually works well.
-
Visualization: Since N-palmitoyl-L-glutamic acid is not UV-active, you will need a chemical stain for visualization.
-
Ninhydrin (B49086) Stain: This will stain any unreacted L-glutamic acid, appearing as purple or yellow spots.[3]
-
Potassium Permanganate (B83412) Stain: This is a general stain for organic compounds and will show your product and many impurities as yellow-brown spots on a purple background.[4]
-
Phosphomolybdic Acid Stain: Another good general stain that visualizes most organic compounds as dark blue or green spots upon heating.[5]
-
Q6: What analytical techniques are suitable for assessing the final purity of N-palmitoyl-L-glutamic acid?
A6: Several analytical techniques can be used to confirm the purity and identity of your final product:
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: A C18 column with a mobile phase of acetonitrile/water (often with an additive like formic acid or trifluoroacetic acid) is a common choice.
-
Detection: Since the molecule lacks a strong chromophore, a UV detector at low wavelengths (around 205-215 nm) or an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.
Experimental Protocols
Protocol 1: Recrystallization of N-palmitoyl-L-glutamic acid
-
Dissolution: In a flask, add the crude N-palmitoyl-L-glutamic acid. Add a minimal amount of a suitable hot solvent (e.g., ethanol or an acetone/hexane mixture) while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: On a silica gel TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of your crude and purified samples in a suitable solvent (e.g., ethanol). Using a capillary tube, spot small, concentrated amounts of each sample onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., hexane:ethyl acetate:acetic acid, 50:50:1). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Dip the plate into a potassium permanganate staining solution or spray with a ninhydrin or phosphomolybdic acid solution.
-
Gently heat the plate with a heat gun until spots appear.
-
-
Analysis: Calculate the Rf values for each spot and compare the purity of your samples.
Data Presentation
Table 1: Comparison of TLC Visualization Reagents
| Reagent | Target Compounds | Appearance of Spots | Notes |
| Ninhydrin | Primary and secondary amines (e.g., L-glutamic acid) | Purple or yellow | Excellent for detecting unreacted starting material.[3] |
| Potassium Permanganate | Compounds with oxidizable functional groups (alkenes, alkynes, alcohols, aldehydes) | Yellow-brown on a purple background | A good general-purpose stain.[4] |
| Phosphomolybdic Acid | Most organic compounds | Dark blue or green on a light background | A versatile and sensitive general stain.[5] |
Table 2: Suggested Starting Conditions for HPLC Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or ELSD/MS |
References
Assessing the stability of Palmitoyl glutamic acid in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of Palmitoyl glutamic acid in stock solutions.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents and storage conditions for this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous DMSO.[1] For in-vivo experiments, co-solvents such as corn oil or SBE-β-CD in saline are often used with DMSO.[2][3] Once prepared, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2]
Recommended Storage Conditions for Stock Solutions: [2]
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
It is highly recommended to use freshly prepared working solutions for in-vivo experiments on the same day.[3]
2. My this compound is difficult to dissolve. What can I do?
If you encounter precipitation or phase separation during the preparation of your stock solution, gentle heating and/or sonication can be employed to aid dissolution.[2][3]
3. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (an N-acyl amino acid), the following degradation routes are plausible under stress conditions:
-
Hydrolysis: The amide bond linking palmitic acid and glutamic acid is susceptible to hydrolysis under acidic or basic conditions, yielding palmitic acid and glutamic acid.
-
Oxidation: The fatty acid chain can undergo oxidation, particularly if exposed to oxidizing agents or light.
-
Decarboxylation: The glutamic acid moiety may undergo decarboxylation, especially under thermal stress.
-
Thermal Degradation of Glutamic Acid: Following hydrolysis, the released glutamic acid can undergo thermal degradation to form products like succinimide, pyrrole, and 2-pyrrolidone.[4]
4. How can I assess the stability of my this compound stock solution?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for assessing the stability of your stock solution. These methods can separate the intact this compound from its potential degradation products and allow for quantification over time.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation in stock solution upon storage | - Solvent is not anhydrous.- Storage temperature is too high.- Concentration is too high. | - Use anhydrous DMSO.- Store at -80°C for long-term storage.- Prepare a more dilute stock solution.- Before use, gently warm and sonicate the solution to redissolve any precipitate. |
| Loss of biological activity | - Degradation of this compound.- Repeated freeze-thaw cycles. | - Perform a stability analysis using HPLC or LC-MS to check for degradation.- Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. |
| Appearance of new peaks in HPLC/LC-MS chromatogram | - Degradation of this compound. | - Conduct forced degradation studies to identify potential degradation products.- Characterize the new peaks using mass spectrometry to understand the degradation pathway. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.
-
Photostability: Expose a vial of the stock solution to a calibrated light source (e.g., ICH option 2) for a specified duration.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with a suitable mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Propose degradation pathways based on the identified products.
Protocol 2: HPLC-UV Method for Stability Assessment
This protocol provides a starting point for an HPLC-UV method to quantify this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
Visualizations
References
- 1. 38079-66-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side-product formation in Palmitoyl glutamic acid synthesis
Welcome to the technical support center for Palmitoyl (B13399708) Glutamic Acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in Palmitoyl Glutamic Acid synthesis?
The synthesis of N-Palmitoyl-L-glutamic acid, often carried out via methods like the Schotten-Baumann reaction, can lead to several side-products that complicate purification and reduce yield.[1] The primary culprits include:
-
Pyroglutamic Acid: This is a significant side-product formed from the intramolecular cyclization of the glutamic acid starting material or the N-palmitoyl glutamic acid product, particularly under acidic or thermal stress.[2][3] The N-terminal glutamic acid residue is prone to this cyclization, which involves the formation of a lactam ring with the release of a water molecule.[3]
-
Dithis compound: Over-acylation can occur, leading to the formation of a dipalmitoyl derivative where both the alpha-amino group and the gamma-carboxyl group of glutamic acid are acylated.
-
Unreacted Starting Materials: Incomplete reactions can leave residual glutamic acid and palmitoyl chloride (or its hydrolyzed form, palmitic acid).
-
Hydrolysis Products: The acylating agent, typically palmitoyl chloride, can be hydrolyzed to palmitic acid, especially in aqueous basic conditions characteristic of the Schotten-Baumann reaction.[4]
Q2: How can I prevent the formation of pyroglutamic acid?
Pyroglutamic acid formation is a common challenge due to the inherent reactivity of the glutamic acid structure.[2] Several strategies can be employed to minimize this side reaction:
-
pH Control: Maintaining a stable, alkaline pH (typically between 9 and 11) during the acylation reaction is crucial.[5][6] Acidic conditions can catalyze the cyclization of glutamic acid.[2]
-
Temperature Management: The reaction should be conducted at low to moderate temperatures (e.g., room temperature or slightly above) to disfavor the endothermic cyclization reaction.[7]
-
Protecting Groups: Although more common in peptide synthesis, the use of a temporary protecting group on the gamma-carboxyl group of glutamic acid can prevent cyclization.[8] However, this adds extra steps for protection and deprotection to the synthesis.
-
Reaction Time: Minimizing the reaction time can help reduce the exposure of the product to conditions that might favor cyclization.
Q3: What reaction conditions are optimal for minimizing side-products in a Schotten-Baumann synthesis of this compound?
The Schotten-Baumann reaction is a widely used method for N-acylation of amino acids.[1][9] Optimizing the conditions is key to achieving high yield and purity.
-
Biphasic System: A two-phase solvent system, such as dichloromethane-water or ether-water, is often employed.[7] The organic phase contains the palmitoyl chloride, while the aqueous phase contains the glutamic acid and the base.[7]
-
Base Selection and Addition: Sodium hydroxide (B78521) or potassium hydroxide are commonly used inorganic bases.[10] Slow, dropwise addition of the base is recommended to maintain the optimal pH range and avoid localized high concentrations that could promote side reactions.[9]
-
Acyl Chloride Addition: Similarly, the slow, dropwise addition of palmitoyl chloride to the cooled reaction mixture helps to control the reaction rate and minimize hydrolysis of the acyl chloride.[4]
-
Stoichiometry: Precise control of the molar ratio of reactants is important. An excess of the acylating agent can lead to di-acylation, while an excess of the amino acid will remain as an impurity.
Q4: How can I detect and quantify side-products in my reaction mixture?
Several analytical techniques can be used to identify and quantify impurities in your this compound product.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for analyzing the purity of amino acid derivatives.[11] Different column types, such as reverse-phase (C18) or ion-exchange, can be used to separate the desired product from side-products and starting materials.[11]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides definitive identification of the components in your mixture by determining their molecular weights.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of the main product and any significant impurities, providing valuable information on the nature of the side-products formed.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Hydrolysis of Palmitoyl Chloride | Ensure slow, dropwise addition of palmitoyl chloride to a well-stirred, cooled reaction mixture. Use a biphasic solvent system to protect the acyl chloride from the aqueous base.[4] |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider slightly increasing the temperature or extending the reaction time, while being mindful of potential side-product formation. |
| Suboptimal pH | Carefully monitor and maintain the pH of the aqueous phase within the optimal range (9-11) throughout the reaction by the controlled addition of a base.[5][6] |
| Poor Solubility of Reactants | The choice of organic solvent in a biphasic system can be critical. Solvents like tetrahydrofuran (B95107) (THF) or dioxane can improve the solubility of the reactants.[5] |
Problem 2: High Levels of Pyroglutamic Acid Impurity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Acidic Reaction or Work-up Conditions | Strictly maintain an alkaline pH during the reaction. During work-up, avoid strongly acidic conditions for extended periods. Neutralize the product as soon as possible.[2] |
| High Reaction Temperature | Conduct the reaction at a controlled, lower temperature (e.g., 0-25 °C) to minimize the rate of cyclization. |
| Prolonged Reaction Time | Monitor the reaction to completion and proceed with the work-up promptly to avoid prolonged exposure of the product to the reaction conditions. |
Problem 3: Presence of Dithis compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excess Palmitoyl Chloride | Use a stoichiometric amount or a slight excess of glutamic acid relative to palmitoyl chloride to favor mono-acylation. |
| High Reaction Concentration | Running the reaction at a lower concentration can sometimes reduce the likelihood of di-acylation. |
| Inefficient Mixing | Ensure vigorous stirring of the biphasic reaction mixture to promote the reaction at the interface and avoid localized high concentrations of the acylating agent. |
Experimental Protocols
General Protocol for N-Palmitoyl-L-Glutamic Acid Synthesis via Schotten-Baumann Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
-
Dissolution of Glutamic Acid: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (e.g., 1 M) in a reaction vessel equipped with a stirrer and a dropping funnel. The amount of base should be sufficient to dissolve the glutamic acid and maintain an alkaline pH. Cool the solution in an ice bath.
-
Preparation of Palmitoyl Chloride Solution: In a separate flask, dissolve palmitoyl chloride in an appropriate organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Reaction: Slowly add the palmitoyl chloride solution dropwise to the vigorously stirred, cooled glutamic acid solution. Simultaneously, add an aqueous base solution (e.g., 1 M NaOH) dropwise to maintain the pH of the reaction mixture between 10 and 11.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, separate the organic and aqueous layers. Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the N-palmitoyl-L-glutamic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. grokipedia.com [grokipedia.com]
- 5. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and quantitation of new glutamic acid derivatives in soy sauce by UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Palmitoyl Glutamic Acid (PGA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Palmitoyl (B13399708) Glutamic Acid (PGA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral PGA formulations.
Frequently Asked Questions (FAQs)
Section 1: Formulation Fundamentals
Q1: What are the primary challenges to achieving good oral bioavailability for Palmitoyl Glutamic Acid (PGA)?
This compound (PGA) is a lipophilic molecule due to its long palmitoyl chain (Log P is likely > 5). The primary challenges are typical for BCS Class II compounds:
-
Poor Aqueous Solubility: Its hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Poor Permeability: While its lipophilicity might suggest good membrane crossing, very high lipophilicity can sometimes lead to entrapment in the lipid bilayer of enterocytes, limiting permeation.
-
Pre-systemic Metabolism: PGA may be subject to first-pass metabolism in the gut wall or liver.[3]
Q2: What are the most promising initial strategies to enhance PGA's oral bioavailability?
Given its high lipophilicity, lipid-based drug delivery systems (LBDDS) are a primary strategy.[1][2] These formulations maintain the drug in a solubilized state within the gastrointestinal tract.[2] Key approaches include:
-
Lipid Solutions and Suspensions (Type I LBDDS): The simplest approach, involving dissolving or suspending PGA in a suitable oil.
-
Self-Emulsifying Drug Delivery Systems (SEDDS) (Type II/III LBDDS): These are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in GI fluids.[4][5][6] This increases the surface area for absorption and maintains the drug in a dissolved state.[5]
-
Nanoparticle Formulations: Encapsulating PGA into polymeric nanoparticles or solid lipid nanoparticles (SLNs) can protect it from degradation, control its release, and enhance absorption.[7][8]
Section 2: Lipid-Based Formulations (LBDDS) & SEDDS
Q3: How do I select the right excipients (oils, surfactants) for a PGA SEDDS formulation?
Excipient selection is critical and should be based on a systematic screening process:
-
Solubility Screening: Determine the saturation solubility of PGA in a variety of oils (e.g., long-chain triglycerides like corn oil; medium-chain triglycerides like Capryol™ 90), surfactants (e.g., Kolliphor® RH40, Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400). The goal is to find excipients that can dissolve a high concentration of PGA.[2]
-
Constructing Ternary Phase Diagrams: For promising excipient combinations, construct ternary phase diagrams to identify the self-emulsification region. This helps determine the optimal ratios of oil, surfactant, and co-solvent that will form stable microemulsions upon dilution.
-
Assessing Emulsion Performance: The chosen formulation should emulsify rapidly (typically < 1 minute) under gentle agitation in aqueous media, forming small, uniform droplets (ideally < 200 nm for better absorption).[5]
Q4: What quantitative impact can a SEDDS formulation have on the bioavailability of a lipophilic drug similar to PGA?
While specific data for PGA is limited, studies on other lipophilic drugs demonstrate the potential of SEDDS. The following table summarizes representative data for model lipophilic compounds.
| Drug | Formulation | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability (vs. Suspension) | Reference Finding |
| Cyclosporin A | SEDDS (Neoral®) | AUC (Area Under the Curve) | ~2.5 - 3 fold | Marketed products like Sandimmun Neoral® significantly improved bioavailability and reduced variability compared to the original formulation.[6] |
| Ritonavir | SEDDS (Norvir®) | Cmax (Maximum Concentration) | Significant Improvement | The SEDDS formulation was crucial for achieving therapeutic plasma concentrations.[6] |
| Investigational Lipophilic Compound (WIN 54954) | SEDDS vs. PEG 600 Solution | Cmax, tmax | Improved reproducibility of plasma profile | While absolute bioavailability was not significantly different from a PEG solution, the SEDDS formulation improved the consistency of absorption.[9] |
Troubleshooting Guides
Issue 1: PGA crashes out of my formulation upon aqueous dilution.
-
Problem: The formulation cannot maintain PGA in a solubilized state when it encounters the aqueous environment of the GI tract. This is a common failure mode for simple solutions and poorly optimized SEDDS.
-
Troubleshooting Steps:
-
Increase Surfactant/Co-solvent Ratio: The hydrophilic-lipophilic balance (HLB) of the system may be too low. Increase the concentration of a high-HLB surfactant or a co-solvent to improve the stability of the resulting emulsion/micelles.[10]
-
Re-evaluate Excipients: The chosen oil may not be optimal. Sometimes, a mixture of long-chain and medium-chain triglycerides provides better solubilization and emulsification properties.
-
Consider Polymeric Stabilizers: Incorporating polymers like HPMC or PVP can act as precipitation inhibitors, maintaining a supersaturated state of the drug for longer, allowing more time for absorption.[11]
-
Move to a Solid Formulation: Consider developing a solid SEDDS (S-SEDDS) by adsorbing the liquid SEDDS onto a solid carrier (e.g., Aerosil® 200). This can improve stability and prevent precipitation.[4]
-
Issue 2: My in vitro Caco-2 permeability for PGA is very low, even with a SEDDS formulation.
-
Problem: The formulation successfully presents dissolved PGA to the intestinal cells, but the molecule itself has inherently low permeability, or it is being actively removed from the cells.
-
Troubleshooting Steps:
-
Incorporate Permeation Enhancers: Some excipients have dual functions. Medium-chain fatty acids (C8-C10) and certain surfactants can reversibly open tight junctions or fluidize the cell membrane to enhance drug uptake.[10]
-
Investigate Efflux Transporters: PGA might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen. Conduct a Caco-2 permeability assay with and without a known P-gp inhibitor (e.g., verapamil) to test this hypothesis.
-
Promote Lymphatic Transport: For highly lipophilic drugs, targeting the lymphatic system can bypass first-pass metabolism in the liver.[10] This is favored by formulations containing long-chain fatty acids (C16-C18), which promote the formation of chylomicrons.[10]
-
Logical Workflow for Formulation Strategy Selection
Caption: Workflow for selecting a bioavailability enhancement strategy for PGA.
Detailed Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for PGA Formulations
This protocol assesses the transport of PGA across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.[12]
1. Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (0.4 µm pore size)
-
DMEM medium with supplements (FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (HBSS with 25 mM HEPES, pH 7.4)
-
PGA formulation and control (PGA in buffer)
-
Lucifer Yellow (paracellular integrity marker)
-
LC-MS/MS for PGA quantification
2. Methodology:
-
Cell Seeding & Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) before the experiment. A TEER value > 250 Ω·cm² indicates a confluent monolayer.
-
Permeability Study (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the PGA test formulation (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Paracellular Flux Control: In a separate set of wells, perform the same experiment with Lucifer Yellow to confirm that monolayer integrity was maintained throughout the study.
-
Quantification: Analyze the concentration of PGA in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 11. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 12. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
Troubleshooting emulsion instability in Palmitoyl glutamic acid preparations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting emulsion instability in preparations containing Palmitoyl Glutamic Acid (PGA). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide: Common Emulsion Instability Issues
This section addresses specific problems, their potential causes, and recommended solutions when working with this compound (PGA) as an emulsifier.
Question 1: My PGA-stabilized emulsion is showing signs of creaming (a dense layer forming at the top). What are the likely causes and how can I fix it?
Answer:
Creaming is a common form of emulsion instability where dispersed droplets move under gravity to form a concentrated layer. While it is often reversible, it is a sign of underlying instability that can lead to irreversible coalescence.[1][2]
Potential Causes:
-
Insufficient Viscosity of the Continuous Phase: A low-viscosity external phase allows droplets to move and aggregate more freely.
-
Large Droplet Size: Larger droplets have a greater tendency to cream due to increased buoyancy or sedimentation forces.[1]
-
Inadequate Emulsifier Concentration: Not enough PGA to effectively cover the surface of all the oil droplets can lead to instability.[2]
-
Density Difference Between Phases: A significant difference in the densities of the oil and water phases will accelerate creaming.
Troubleshooting Solutions:
| Solution | Description |
| Increase Continuous Phase Viscosity | Add a thickening agent or stabilizer to the continuous phase (e.g., xanthan gum, carbomer). This will hinder the movement of the dispersed droplets.[1] |
| Reduce Droplet Size | Optimize your homogenization process. Increase homogenization time, speed, or pressure to create smaller, more uniform droplets.[3] |
| Optimize PGA Concentration | Systematically vary the concentration of PGA to find the optimal level for your specific oil and water phase ratio. |
| Adjust Phase Densities | If possible, modify the density of one or both phases to reduce the density difference. |
Question 2: I'm observing flocculation (clumping of droplets) in my emulsion. What is causing this and what are the corrective actions?
Answer:
Flocculation is the aggregation of droplets into loose clusters without the rupture of the interfacial film. It is often a precursor to more severe instability phenomena like coalescence.[2][4]
Potential Causes:
-
Suboptimal pH: The emulsifying properties of PGA, an amino acid derivative, are highly dependent on pH. At or near its isoelectric point, the net charge on the molecule is minimal, reducing electrostatic repulsion between droplets and leading to flocculation.[5]
-
High Electrolyte Concentration: The addition of salts can screen the surface charges on the droplets, reducing electrostatic repulsion and promoting aggregation.[6][7]
-
Insufficient Emulsifier Coverage: Similar to creaming, an inadequate amount of PGA can leave droplet surfaces exposed, allowing them to stick together.[2]
Troubleshooting Solutions:
| Solution | Description |
| Adjust pH | Modify the pH of the aqueous phase to move away from the isoelectric point of PGA. For anionic surfactants like PGA, increasing the pH generally increases the negative charge and enhances electrostatic stabilization.[8][9] |
| Reduce Electrolyte Concentration | If possible, minimize the concentration of salts in your formulation. If salts are necessary, consider using non-ionic co-surfactants or steric stabilizers to provide an alternative stabilization mechanism. |
| Increase PGA Concentration | Ensure there is sufficient PGA to form a stable interfacial film around all droplets. |
| Incorporate a Co-emulsifier | The addition of a compatible co-emulsifier can enhance the stability of the interfacial film through synergistic interactions. |
Question 3: My emulsion has completely separated into distinct oil and water layers (coalescence). Is it salvageable, and how can I prevent this in the future?
Answer:
Coalescence is an irreversible process where droplets merge to form larger ones, ultimately leading to complete phase separation. Once coalescence has occurred, the emulsion cannot be reformed by simple mixing.[2][10]
Potential Causes:
-
Ineffective Interfacial Film: The PGA film around the droplets may be too weak to prevent them from merging upon collision.
-
Extreme pH or High Electrolyte Levels: These conditions can disrupt the stability of the interfacial film, leading to its rupture.[2]
-
Incompatible Ingredients: Other components in the formulation may be interacting with the PGA in a way that destabilizes the emulsion.
-
High Temperature: Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent and forceful collisions, and can also affect the solubility and performance of the emulsifier.[11]
-
Incorrect HLB of the Emulsifier System: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system may not be appropriate for the specific oil phase being used.[12]
Preventative Measures:
| Measure | Description |
| Optimize Formulation pH | Maintain the pH in a range where PGA provides strong electrostatic repulsion. |
| Control Ionic Strength | Limit the concentration of electrolytes. |
| Incorporate a Stabilizer | Add a hydrocolloid or polymer to the continuous phase to increase viscosity and create a network that entraps the droplets. |
| Select a Suitable Co-emulsifier | Use a co-emulsifier with a complementary structure to PGA to strengthen the interfacial film. |
| Optimize HLB | If using co-emulsifiers, calculate the required HLB for your oil phase and select a blend of emulsifiers that matches this value.[13] |
| Control Temperature | Avoid exposing the emulsion to high temperatures during preparation and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the typical Hydrophilic-Lipophilic Balance (HLB) value for this compound?
Q2: How does pH affect the stability of PGA emulsions?
The stability of emulsions stabilized by PGA is highly pH-dependent due to the presence of the glutamic acid headgroup, which has two carboxylic acid moieties. At low pH, these groups are protonated, and the molecule is less water-soluble. As the pH increases, the carboxylic acid groups deprotonate, leading to a net negative charge on the molecule. This negative charge provides electrostatic repulsion between the oil droplets, which is crucial for emulsion stability.[8][9] The optimal pH for PGA as an emulsifier is typically in the neutral to slightly alkaline range, where it is sufficiently ionized.
Q3: Can I use PGA in combination with other emulsifiers?
Yes, PGA can be used in combination with co-emulsifiers. This is often done to enhance the stability and modify the sensory properties of the emulsion. When selecting a co-emulsifier, consider its charge and compatibility with PGA. Non-ionic co-emulsifiers are often a good choice as they are less likely to have adverse electrostatic interactions. Combining emulsifiers can also help to achieve the required HLB for a specific oil phase more effectively.
Q4: What is the impact of salt on the stability of PGA emulsions?
The addition of salts (electrolytes) can have a destabilizing effect on emulsions stabilized by ionic surfactants like PGA. The ions in the salt can shield the electrostatic charges on the surface of the droplets, reducing the repulsive forces between them and making them more prone to flocculation and coalescence.[6][7] This effect is generally more pronounced with divalent or trivalent ions compared to monovalent ions. The tolerance of a PGA emulsion to salt will depend on the specific salt, its concentration, the pH of the system, and the presence of any stabilizing agents.
Data Presentation: Formulation & Stability Parameters
The following tables summarize generalized quantitative data for formulating with PGA, based on the principles of amino acid-based surfactants.
Table 1: Typical Formulation Parameters for PGA Emulsions
| Parameter | Typical Range | Notes |
| PGA Concentration (% w/w) | 0.5 - 5.0% | Optimal concentration depends on the oil phase type and concentration. |
| Oil Phase Concentration (% w/w) | 10 - 40% | Higher oil content may require a higher PGA concentration or the use of a co-emulsifier. |
| pH of Aqueous Phase | 5.5 - 7.5 | Stability is generally better in the neutral to slightly alkaline range due to increased ionization of the glutamic acid headgroup. |
| Homogenization Speed (rpm) | 5,000 - 20,000 | Higher speeds generally produce smaller droplet sizes and more stable emulsions. |
| Homogenization Time (minutes) | 5 - 15 | Longer times can lead to smaller droplet sizes, but over-processing can sometimes be detrimental. |
Table 2: Influence of pH and NaCl on PGA Emulsion Stability (Generalized Data)
| pH | NaCl Concentration (mM) | Zeta Potential (mV) (Approximate) | Droplet Size (d, nm) (Approximate) | Stability Observation |
| 4.0 | 0 | -15 to -25 | 500 - 1000 | Moderate stability, potential for some aggregation. |
| 6.5 | 0 | -30 to -45 | 200 - 500 | Good stability due to strong electrostatic repulsion. |
| 6.5 | 50 | -20 to -30 | 300 - 600 | Reduced stability due to charge screening. |
| 6.5 | 150 | -10 to -20 | > 1000 (aggregation) | Prone to flocculation and coalescence. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stabilized Oil-in-Water Emulsion
1. Materials:
- This compound (PGA)
- Oil Phase (e.g., mineral oil, isopropyl myristate)
- Deionized Water
- pH adjusting agents (e.g., 0.1 M NaOH, 0.1 M HCl)
- High-shear homogenizer
2. Procedure:
- Prepare the Aqueous Phase: Disperse the desired amount of PGA in deionized water. Gently heat and stir until fully dissolved. Adjust the pH of the aqueous phase to the desired value (e.g., 6.5) using the pH adjusting agents.
- Prepare the Oil Phase: Weigh the desired amount of the oil phase.
- Heating: Heat both the aqueous and oil phases separately to 70-75°C.
- Emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.
- Homogenization: Homogenize the mixture at a specified speed (e.g., 10,000 rpm) for a set time (e.g., 10 minutes).
- Cooling: Allow the emulsion to cool to room temperature while stirring gently.
- Final pH Check: Check and record the final pH of the emulsion.
Protocol 2: Evaluation of Emulsion Stability by Centrifugation
1. Materials:
- Emulsion sample
- Centrifuge tubes
- Centrifuge
2. Procedure:
- Fill a centrifuge tube with a known volume of the emulsion.
- Centrifuge the sample at a defined speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).
- After centrifugation, observe the sample for any signs of phase separation, such as the formation of a cream layer at the top or a sediment layer at the bottom.
- Quantify the instability by measuring the height of the separated layer and expressing it as a percentage of the total height of the emulsion.
Protocol 3: Droplet Size and Zeta Potential Measurement
1. Materials:
- Emulsion sample
- Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability
- Deionized water for dilution
2. Procedure:
- Dilute a small amount of the emulsion with deionized water to a suitable concentration for DLS analysis (typically a slightly turbid solution).
- Transfer the diluted sample to the measurement cuvette.
- Place the cuvette in the DLS instrument.
- Perform the droplet size measurement to obtain the average particle size and polydispersity index (PDI).
- Perform the zeta potential measurement to determine the surface charge of the droplets.
- Repeat the measurements at different pH values or electrolyte concentrations to assess their impact on emulsion stability.
Visualizations
References
- 1. CAS 38079-66-2: N-Palmitoyl-L-glutamic acid | CymitQuimica [cymitquimica.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. Effect of NaCl Concentration on the Emulsifying Properties of Myofibrilla Protein in the Soybean Oil and Fish Oil Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of glutamic acid as new surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wjbphs.com [wjbphs.com]
- 11. Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. HLB Calculator - Materials [hlbcalc.com]
Technical Support Center: Minimizing Ion Suppression for N-Acyl Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression in the mass spectrometry analysis of N-acyl amino acids.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for N-acyl amino acid analysis?
A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2] It is the reduction in the ionization efficiency of a target analyte, such as an N-acyl amino acid, due to the presence of co-eluting components from the sample matrix.[3][4][5] This interference happens in the ion source and leads to a decreased signal intensity, which can significantly compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][6] N-acyl amino acids are often analyzed in complex biological matrices like plasma or brain tissue, which contain high concentrations of endogenous materials like phospholipids (B1166683) and salts that are known to cause significant ion suppression.[7][8][9]
Q2: What are the common symptoms of ion suppression in my LC-MS data?
A2: The primary symptoms of ion suppression include:
-
Reduced Signal Intensity: Your analyte peaks may be smaller than expected or even disappear entirely.[8]
-
Poor Reproducibility: You may observe a high percent relative standard deviation (%RSD) between replicate injections.[3]
-
Inaccurate Quantification: The suppression effect can lead to an underestimation of the analyte's true concentration.[5]
-
Non-linear Calibration Curves: The relationship between concentration and response may lose linearity.[2]
-
Peak Shape Distortion: In some cases, you might see split peaks or tailing.[8]
Q3: What are the primary sources of ion suppression when analyzing biological samples?
A3: Sources of ion suppression are typically divided into two categories:
-
Endogenous Components: These are substances originating from the biological sample itself. For N-acyl amino acid analysis, the most common culprits are phospholipids, salts, proteins, peptides, and other lipids that co-extract with the analytes.[7][8][10][11]
-
Exogenous Components: These substances are introduced during sample handling and analysis. They can include mobile phase additives (e.g., trifluoroacetic acid), detergents, and plasticizers leached from labware.[4][11][12]
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) better for minimizing ion suppression?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[2][4][13] The reason lies in their different ionization mechanisms; ESI's process is more complex and relies heavily on droplet surface characteristics, making it more vulnerable to interference from matrix components that alter droplet properties like surface tension.[2][3][4] If your N-acyl amino acid is amenable to APCI and you are facing significant suppression with ESI, switching the ionization source is a viable strategy.[4]
Q5: How do mobile phase additives affect ion suppression?
A5: Mobile phase additives can have a significant impact on signal intensity. Strong ion-pairing agents like Trifluoroacetic Acid (TFA), while often excellent for chromatography, are known to be potent signal suppressors in ESI-MS.[14][15][16] It is generally recommended to use volatile, MS-friendly additives such as formic acid or acetic acid at low concentrations (e.g., under 0.1% v/v).[12][14] If TFA is necessary for separation, alternatives like Difluoroacetic Acid (DFA) have been shown to provide comparable chromatographic performance with less signal suppression for some analytes.[17]
Troubleshooting Guide: A Step-by-Step Approach
Step 1: Identifying and Quantifying Ion Suppression
Before you can fix the problem, you must confirm its presence and identify where in the chromatogram it occurs.
This experiment helps visualize the specific retention time windows where ion suppression occurs.[8][11]
Caption: Experimental setup for a post-column infusion experiment.
Experimental Protocol: Post-Column Infusion
-
Setup: Configure the LC-MS system as shown in the diagram above. A syringe pump continuously delivers a standard solution of your N-acyl amino acid into the LC flow path after the analytical column, using a mixing tee.
-
Blank Injection: First, inject a blank solvent sample (e.g., mobile phase). The syringe pump will deliver the analyte continuously to the mass spectrometer, establishing a stable baseline signal.[8]
-
Matrix Injection: Next, inject an extracted blank matrix sample (e.g., a plasma or tissue extract prepared without the analyte).
-
Analysis: Monitor the analyte's signal. Any significant drop in the stable baseline corresponds to a region of ion suppression caused by co-eluting matrix components. This identifies the problematic retention times.[8][11]
This method quantifies the percentage of ion suppression or enhancement.[7]
Experimental Protocol: Post-Extraction Spike
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike the analyte and a stable isotope-labeled internal standard (SIL-IS) into the final analysis solvent.
-
Set B (Post-Spike Matrix): Prepare a blank biological sample (e.g., plasma) using your extraction protocol. In the final step, spike the resulting clean extract with the analyte and SIL-IS at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike the analyte and SIL-IS into the biological sample before the extraction process. This set is used to determine overall recovery.
-
-
Calculate Matrix Effect (%ME): Analyze Set A and Set B and calculate the matrix effect using the following formula:
-
%ME = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
-
-
Interpretation:
-
%ME < 100% indicates ion suppression.
-
%ME > 100% indicates ion enhancement.
-
%ME = 100% indicates no matrix effect.
-
Step 2: Implementing Solutions
Once ion suppression is confirmed, use the following workflow to mitigate it.
Caption: A logical workflow for troubleshooting ion suppression.
Improving sample cleanup is the most effective way to eliminate interfering matrix components before they enter the MS system.[7][18]
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hdb.ugent.be [hdb.ugent.be]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Validating Endogenous N-Palmitoyl Glutamic Acid: A Comparative Guide to Synthetic Standards and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available synthetic standards for N-palmitoyl glutamic acid (N-PGE), alongside detailed experimental protocols for the validation and quantification of its endogenous counterpart in biological samples. The information presented herein is intended to assist researchers in selecting the appropriate standards and methods for their specific experimental needs, ensuring accuracy and reproducibility in the study of this emerging class of signaling lipids.
Comparison of Commercially Available N-Palmitoyl-L-Glutamic Acid Synthetic Standards
The selection of a high-quality synthetic standard is paramount for the accurate identification and quantification of endogenous N-PGE. Below is a comparison of N-palmitoyl-L-glutamic acid standards available from prominent suppliers. Researchers should consider factors such as purity, formulation, and cost when making their selection.
| Feature | MedChemExpress | Cayman Chemical | Avanti Polar Lipids (via Sigma-Aldrich) |
| Product Name | Palmitoyl glutamic acid | N-Palmitoyl-L-glutamic acid | N-palmitoylglycine* |
| CAS Number | 38079-66-2 | Not explicitly listed for N-PGE, but available for related compounds. | 2441-41-0 |
| Molecular Formula | C21H39NO5 | - | C18H35NO3 |
| Molecular Weight | 385.54 | - | 313.48 |
| Purity | ≥98.0%[1][2] | Typically ≥98% for similar products. | >99% (TLC) |
| Form | Solid[1] | Crystalline solid for related compounds.[3] | Powder |
| Storage | -80°C for 6 months, -20°C for 1 month.[1] | Room temperature or -20°C depending on the specific compound.[3][4] | -20°C |
| Solubility | Soluble in DMSO.[5] | Soluble in organic solvents like ethanol, DMSO, and DMF for related compounds.[3] | - |
*Note: Avanti Polar Lipids offers N-palmitoylglycine, a closely related N-acyl amino acid, which can be useful as an internal standard or for comparative studies.
Experimental Protocols for the Validation of Endogenous N-PGE
The validation of endogenous N-PGE relies on the comparison of its chromatographic and mass spectrometric properties with those of a synthetic standard. The following protocols provide a general framework for the extraction, detection, and quantification of N-PGE from biological tissues, such as the brain.
I. Extraction of N-PGE from Brain Tissue
This protocol is adapted from methods developed for the analysis of N-acyl amino acids in brain and plasma.[6]
Materials:
-
Brain tissue
-
Methanol
-
Chloroform
-
1 N HCl
-
0.73% Sodium Chloride
-
Internal Standard (e.g., d4-N-palmitoyl-L-glutamic acid or a structurally similar N-acyl amino acid)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 20 mg of frozen brain tissue.
-
Add the tissue to a tube containing 1,400 µL of 2:1 chloroform:methanol with an appropriate amount of internal standard.
-
Add 50 µL of 1 N HCl to the mixture.
-
Homogenize the tissue thoroughly.
-
Add 300 µL of 0.73% sodium chloride, vortex for 1 minute, and centrifuge at 3,000 rpm at 4°C for 10 minutes.
-
Collect the lower organic layer into a clean tube.
-
Re-extract the remaining aqueous layer twice with 800 µL of chloroform, pooling the organic layers each time.
-
Evaporate the pooled organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of mobile phase for LC-MS/MS analysis.
II. LC-MS/MS Analysis of N-PGE
This method is based on established procedures for the quantification of N-acyl amino acids.[6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid or 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid.[6]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1 mL/min.[6]
-
Gradient: A gradient elution should be optimized to achieve good separation of N-PGE from other matrix components. A typical gradient might start at a lower percentage of Mobile Phase B, gradually increasing to a high percentage to elute the analyte.
-
Injection Volume: 4 µL.[6]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for N-acyl amino acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the endogenous N-PGE and the synthetic standard need to be determined by direct infusion of the standard. For N-palmitoyl glutamic acid, a characteristic fragmentation is the loss of the glutamic acid moiety, resulting in the palmitic acid anion [RCOO]⁻ (m/z 255).[8]
Validation Criteria:
-
Retention Time Matching: The retention time of the peak corresponding to endogenous N-PGE in the biological sample must match that of the synthetic standard.
-
MS/MS Fragmentation Pattern Matching: The fragmentation pattern (i.e., the relative intensities of the product ions) of the endogenous N-PGE should be identical to that of the synthetic standard.[8]
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for N-PGE Validation
The following diagram illustrates the key steps involved in the validation of endogenous N-PGE using a synthetic standard.
Caption: Workflow for the validation of endogenous N-PGE.
Putative Signaling Pathway for N-Acyl Amino Acids
While the specific receptor for N-palmitoyl glutamic acid has not been definitively identified, related N-acyl amino acids, such as N-palmitoylglycine, have been shown to activate G-protein coupled receptors like GPR132 (also known as G2A).[9] The following diagram depicts a potential signaling cascade initiated by the binding of an N-acyl amino acid to a GPCR.
Caption: A putative GPCR signaling pathway for N-acyl amino acids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Reliable Quantitation of Amino Acids and Myo-inositol in Mouse Brain by High Performance Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Palmitoyl Glutamic Acid and Other Lipoamino Acids for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological activities of N-palmitoyl glutamic acid and related lipoamino acids, supported by experimental data and detailed protocols.
Lipoamino acids, amphiphilic molecules synthesized by conjugating a fatty acid to an amino acid, are garnering significant interest across the pharmaceutical, cosmetic, and biomedical fields. Their unique structure imparts a range of desirable properties, including biocompatibility, biodegradability, and the ability to self-assemble into various nanostructures. This makes them excellent candidates for applications such as drug delivery, bio-surfactants, and as active ingredients in advanced skincare formulations.
Among this versatile class of molecules, N-palmitoyl glutamic acid stands out due to the dicarboxylic nature of glutamic acid, offering additional functionalization possibilities and unique physicochemical characteristics. This guide provides a comprehensive comparative analysis of N-palmitoyl glutamic acid against other notable lipoamino acids, presenting quantitative data, detailed experimental methodologies, and insights into their biological interactions.
Comparative Physicochemical and Performance Data
The performance of lipoamino acids is intrinsically linked to their structure, specifically the nature of both the fatty acid and the amino acid components. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of their properties.
Table 1: Surfactant Properties of Various N-Acyl Amino Acids
| Lipoamino Acid | Acyl Chain Length | Amino Acid | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Reference |
| Sodium N-palmitoyl glutamic acid | C16 | Glutamic Acid | ~0.2 | ~28 | Data extrapolated from related compounds |
| Sodium N-stearoyl glutamic acid | C18 | Glutamic Acid | 0.28 | 36.5 | [1] |
| Sodium N-lauroyl glutamic acid | C12 | Glutamic Acid | 1.2 | 26.3 | Data from industry sources |
| Sodium N-palmitoyl isoleucine | C16 | Isoleucine | Not Reported | Not Reported | [2] |
| Sodium N-palmitoyl phenylalanine | C16 | Phenylalanine | Not Reported | Not Reported | [2] |
| Sodium N-palmitoyl proline | C16 | Proline | Not Reported | Not Reported | [2] |
| Sodium Lauryl Sulphate (SLS) (for comparison) | C12 | - | 8.2 | 37-40 | [2] |
Table 2: Biological Activity of Selected Lipoamino Acid Derivatives
| Lipoamino Acid Derivative | Biological Activity | Key Findings | Reference |
| N-sapienoyl isoleucine | Cytotoxicity against cancer cell lines | Active against three tested cancer cell lines. | [3] |
| Methyl oleate-amino acid conjugates | Antimicrobial, anti-biofilm, anticancer | Compound 3b showed potent antibacterial and antifungal activity; Compound 3c showed promising anticancer activity. | [4] |
| Ricinoleic acid-based lipoamino acids | Antimicrobial, anti-biofilm | (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate exhibited promising antibacterial and anti-biofilm activity. | Data from related studies |
| N-palmitoyl glycine | Modulation of calcium influx | Modulates calcium influx and nitric oxide production in sensory neurons. | [5] |
Experimental Protocols
To ensure the reproducibility and accurate evaluation of lipoamino acid properties, detailed experimental protocols are essential. The following sections provide methodologies for key experiments cited in the comparative data.
Synthesis of N-Palmitoyl Glutamic Acid
Principle: The most common method for synthesizing N-acyl amino acids is the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride in an alkaline medium.
Materials:
-
L-glutamic acid
-
Palmitoyl (B13399708) chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Acetone
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethyl acetate
Procedure:
-
Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (typically 2M) at a controlled temperature (e.g., 0-5°C).
-
Simultaneously, dissolve palmitoyl chloride in a water-miscible organic solvent like acetone.
-
Slowly add the palmitoyl chloride solution to the L-glutamic acid solution dropwise while maintaining the pH of the reaction mixture between 10 and 11 by the continuous addition of NaOH solution. Vigorous stirring is crucial throughout the addition.
-
After the addition is complete, continue stirring the mixture for several hours at room temperature to ensure the reaction goes to completion.
-
Acidify the reaction mixture to a pH of approximately 1-2 using concentrated HCl to precipitate the N-palmitoyl glutamic acid.
-
Filter the precipitate, wash it thoroughly with cold distilled water to remove any unreacted starting materials and salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified N-palmitoyl glutamic acid under vacuum.
Characterization: The final product should be characterized using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Determination of Critical Micelle Concentration (CMC)
Principle: The CMC is a fundamental property of surfactants and can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation. Surface tensiometry is a widely used method.
Materials:
-
N-palmitoyl glutamic acid (or other lipoamino acid)
-
Distilled or deionized water
-
Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)
Procedure:
-
Prepare a stock solution of the lipoamino acid in distilled water at a concentration well above the expected CMC.
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.
-
Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau or a much gentler slope.
-
The CMC is determined from the intersection of the two linear portions of the graph.
In Vitro Drug Release Assay from Lipoamino Acid-Based Nanoparticles
Principle: The dialysis bag method is a common technique to evaluate the in vitro release of a drug from a nanoparticle formulation. It separates the nanoparticles from the release medium, allowing only the released drug to diffuse into the medium.
Materials:
-
Drug-loaded lipoamino acid nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS) or other suitable release medium
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Disperse a known amount of the drug-loaded nanoparticle formulation in a small volume of the release medium.
-
Transfer the dispersion into a dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a larger volume of the release medium in a beaker or flask, ensuring sink conditions are maintained (i.e., the concentration of the drug in the release medium does not exceed 10-15% of its solubility).
-
Place the setup in a shaking incubator or water bath maintained at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time and plot the release profile.
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cell line of interest (e.g., HaCaT keratinocytes, fibroblasts)
-
Cell culture medium and supplements
-
Lipoamino acid solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the lipoamino acid to be tested. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Signaling Pathways and Biological Interactions
The biological activity of lipoamino acids can stem from their surfactant properties, their ability to interact with and disrupt cell membranes, or their specific interactions with cellular signaling pathways. N-acyl amino acids are emerging as a new class of lipid signaling molecules with diverse physiological roles[6][7].
The palmitoyl moiety of N-palmitoyl glutamic acid is particularly interesting due to the well-established role of palmitoylation in regulating protein function and localization. Palmitoylation is a reversible post-translational modification that involves the attachment of palmitic acid to cysteine residues of proteins. This process is crucial for the trafficking and function of many neuronal proteins, including glutamate (B1630785) receptors[8][9].
Caption: Potential mechanism of action for N-palmitoyl glutamic acid.
The diagram above illustrates a potential signaling pathway for N-palmitoyl glutamic acid. Exogenously applied or endogenously produced N-palmitoyl glutamic acid may influence cellular processes by modulating the activity of protein acyltransferases (PATs), the enzymes responsible for protein palmitoylation. This, in turn, could affect the palmitoylation status of key signaling proteins like glutamate receptors, altering their trafficking to the cell membrane, their localization within specific membrane microdomains, and their overall function, ultimately impacting downstream signaling events such as calcium influx and synaptic plasticity.
Experimental Workflow for Comparative Analysis
A systematic approach is crucial for a robust comparative analysis of different lipoamino acids. The following workflow outlines the key experimental stages.
Caption: A typical experimental workflow for the comparative analysis of lipoamino acids.
Conclusion
N-palmitoyl glutamic acid and its counterparts represent a highly versatile and promising class of biomaterials. Their performance is intricately linked to their molecular architecture, allowing for fine-tuning of their properties to suit specific applications. While N-palmitoyl glutamic acid shows potential as a biocompatible surfactant and may play a role in cellular signaling, further direct comparative studies are needed to fully elucidate its advantages and disadvantages relative to other lipoamino acids in various applications. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on such investigations, ultimately paving the way for the rational design of next-generation lipoamino acid-based technologies.
References
- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel lipoamino acid conjugates of sapienic acid and evaluation of their cytotoxicity activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel lipoamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of drug delivery systems based on nanotechnology and green chemistry: green nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitoylation-dependent regulation of glutamate receptors and their PDZ domain-containing partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
Comparing neuroprotective efficacy of Palmitoyl glutamic acid to known agents
Palmitoyl Glutamic Acid (PGA) is a less common compound in neuroprotection research compared to its close analog, Palmitoylethanolamide (B50096) (PEA). Therefore, this guide will focus on the neuroprotective efficacy of the extensively studied Palmitoylethanolamide (PEA) and compare it with two well-established neuroprotective agents: Riluzole and Edaravone. This comparison will provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, quantitative efficacy in preclinical models, and the experimental protocols used for their evaluation.
Comparative Neuroprotective Efficacy: PEA vs. Riluzole vs. Edaravone
Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family. It is recognized for its neuroprotective, anti-inflammatory, and analgesic properties.[1] Riluzole is a benzothiazole (B30560) derivative approved for the treatment of amyotrophic lateral sclerosis (ALS), primarily acting by modulating glutamatergic neurotransmission. Edaravone is a free radical scavenger also approved for the treatment of ALS and acute ischemic stroke.[2]
Mechanisms of Neuroprotection
The neuroprotective effects of these three agents are mediated through distinct molecular pathways:
-
Palmitoylethanolamide (PEA): PEA primarily exerts its effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[2] Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory cytokines and a reduction in neuroinflammation. While it does not directly bind to cannabinoid receptors, PEA can indirectly modulate their activity, contributing to its neuroprotective and analgesic effects.[2]
-
Riluzole: The principal mechanism of Riluzole is the inhibition of presynaptic glutamate (B1630785) release. It achieves this by blocking voltage-gated sodium channels on glutamatergic nerve terminals.[3] By reducing glutamate release, Riluzole mitigates excitotoxicity, a major contributor to neuronal damage in various neurological disorders. Additionally, Riluzole can modulate postsynaptic NMDA receptor activity and has been shown to inhibit protein kinase C (PKC), further contributing to its neuroprotective profile.[4]
-
Edaravone: Edaravone functions as a potent antioxidant and free radical scavenger.[5] It effectively neutralizes various reactive oxygen species (ROS), thereby reducing oxidative stress-induced cellular damage.[5] Recent studies have also indicated that Edaravone can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[6]
Quantitative Comparison of In Vitro Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of PEA, Riluzole, and Edaravone in various in vitro models of neuronal injury. It is important to note that the experimental conditions, such as cell lines, injury-inducing agents, and endpoint measurements, can vary between studies, which may affect direct comparisons.
Table 1: Neuroprotection against Oxidative Stress
| Agent | Cell Line | Insult | Concentration Range | Outcome Measure | Efficacy | Reference |
| Palmitoylethanolamide (PEA) | HT22 | Oxidative Stress | 100 µM | Cell Viability | Protected HT22 cells from oxidative stress.[7][8] | [7][8] |
| Riluzole | SH-SY5Y | H₂O₂ (200 µM) | 1 - 10 µM | Cell Viability (MTT assay) | Prevented H₂O₂-induced cell death, with maximal effect at 1-10 µM.[9] | [9] |
| Edaravone | HT22 | H₂O₂ (500 µM) | 10 - 100 µM | Cell Viability (CCK-8 assay) | Protected against H₂O₂-induced injury in a dose-dependent manner.[10] | [10] |
Table 2: Neuroprotection against Glutamate-Induced Excitotoxicity
| Agent | Cell Line | Insult | Concentration Range | Outcome Measure | Efficacy | Reference |
| Palmitoylethanolamide (PEA) (with Luteolin) | Differentiated SH-SY5Y | Aβ₁₋₄₂ (1 µM) | 0.27 - 27 µM (PEA) | Cell Viability (MTT assay) | Pre-treatment significantly reduced Aβ-induced toxicity.[11] | [11] |
| Riluzole | Primary Neuronal Cultures | Glutamate (10 µM and 75 µM) | 10 µM | Cytotoxicity (LDH release), Cell Viability (ATP assay) | Markedly protected against sustained glutamate exposure.[12] | [12] |
| Edaravone | Spiral Ganglion Neurons | Glutamate (2 mM) | 500 µM | Cell Viability (MTT assay) | Provided both preventative and therapeutic protection against glutamate-induced damage.[13] | [13] |
Experimental Protocols
Glutamate-Induced Excitotoxicity in Neuronal Cell Culture
This protocol is a general method for inducing excitotoxicity in vitro to assess the neuroprotective effects of compounds.
-
Cell Culture: Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y, or HT22 cells) in appropriate culture vessels and allow them to adhere and differentiate as required.
-
Compound Pre-treatment: Twenty-four hours prior to inducing excitotoxicity, treat the cells with various concentrations of the test compound (e.g., PEA, Riluzole, Edaravone) or vehicle control.
-
Induction of Excitotoxicity: Prepare a stock solution of L-glutamic acid. After the pre-treatment period, expose the cells to a pre-determined excitotoxic concentration of glutamate (typically in the range of 2-10 mM for HT22 cells, and lower for primary neurons).[14]
-
Incubation: Incubate the cells with glutamate for a specified duration (e.g., 8 to 24 hours).
-
Assessment of Neuroprotection: Following incubation, assess cell viability and/or neuronal damage using various assays:
-
MTT Assay: To measure cell viability.
-
LDH Release Assay: To quantify cytotoxicity by measuring the release of lactate (B86563) dehydrogenase from damaged cells.
-
Neurite Outgrowth Analysis: To assess neuronal morphology and health.
-
Caspase Activation Assays: To measure markers of apoptosis.[1]
-
Oxidative Stress Induction and Assessment in Neuronal Cells
This protocol outlines a general procedure for inducing and measuring oxidative stress to evaluate the antioxidant properties of neuroprotective agents.
-
Cell Culture: Culture neuronal cells as described above.
-
Compound Pre-treatment: Incubate cells with the test compound or vehicle for a predetermined period (e.g., 2 to 24 hours).
-
Induction of Oxidative Stress: Prepare a fresh solution of an oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or a substance that depletes intracellular glutathione (B108866) (e.g., buthionine sulfoximine). Expose the pre-treated cells to the selected agent.
-
Measurement of Reactive Oxygen Species (ROS):
-
Load the cells with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescein (B58168) diacetate - DCFDA).
-
After a short incubation, wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.
-
-
Assessment of Cell Viability: Concurrently, assess cell viability using methods like the MTT assay to correlate ROS levels with cellular outcome.
Signaling Pathways and Experimental Workflows
Palmitoylethanolamide (PEA) Signaling Pathway
Caption: PEA activates PPAR-α, leading to the regulation of gene expression that reduces neuroinflammation and promotes neuroprotection.
Riluzole Signaling Pathway
Caption: Riluzole inhibits voltage-gated sodium channels, reducing glutamate release and subsequent excitotoxicity.
Edaravone Signaling Pathway
Caption: Edaravone scavenges ROS and activates the Nrf2 pathway to reduce oxidative stress and confer neuroprotection.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: A generalized workflow for assessing the neuroprotective efficacy of test compounds in vitro.
References
- 1. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. everyone.org [everyone.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage | Semantic Scholar [semanticscholar.org]
- 5. Edaravone protects HT22 neurons from H2O2-induced apoptosis by inhibiting the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective properties of palmitoylethanolamine against oxidative stress in a neuronal cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neuroprotective properties of palmitoylethanolamine against oxidative stress in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Edaravone Protects HT22 Neurons from H2O2‐induced Apoptosis by Inhibiting the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection by association of palmitoylethanolamide with luteolin in experimental Alzheimer's disease models: the control of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurofit.com [neurofit.com]
- 13. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Quantification Methods for Palmitoyl Glutamic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of N-palmitoyl-L-glutamic acid (PGA) is crucial for understanding its physiological roles and therapeutic potential. This guide provides a comparative overview of common analytical methods for PGA quantification, supported by experimental data adapted from analyses of similar molecules. We will delve into the methodologies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), offering a framework for selecting the most suitable method for your research needs.
Comparative Overview of Quantification Methods
The selection of an analytical method for Palmitoyl glutamic acid quantification hinges on factors such as sensitivity, specificity, sample matrix, and throughput requirements. Below is a summary of the performance characteristics of three key methods.
| Feature | LC-MS/MS | GC-MS | ELISA |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | Antigen-antibody binding with colorimetric or fluorescent detection. |
| Specificity | Very High | High | Moderate to High |
| Sensitivity | High (pg to ng/mL) | Moderate to High (ng to µg/mL) | Moderate (ng to µg/mL) |
| Sample Throughput | Moderate to High | Moderate | High |
| Derivatization | Not typically required | Mandatory | Not required |
| Matrix Effects | Can be significant, requires careful sample preparation and internal standards. | Less prone to matrix effects than LC-MS/MS. | Potential for cross-reactivity. |
| Instrumentation Cost | High | Moderate to High | Low |
| Expertise Required | High | Moderate | Low to Moderate |
Experimental Protocols
Accurate quantification is underpinned by robust experimental protocols. The following sections detail generalized methodologies for each technique, which should be optimized for your specific application.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the quantification of lipids and acyl amino acids due to its high sensitivity and specificity.
Sample Preparation:
-
Extraction: Samples (e.g., plasma, tissue homogenate) are subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate lipids and remove interfering substances. A common LLE method is the Folch or Bligh-Dyer extraction using a chloroform/methanol mixture.
-
Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of PGA) should be added at the beginning of the sample preparation process to account for analyte loss and matrix effects.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography is typically employed for the separation of PGA. A C18 column is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid
-
Gradient: A gradient elution is used to separate PGA from other sample components.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often suitable for detecting the deprotonated molecule [M-H]⁻. Quantification is typically performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a reliable method for the analysis of fatty acids and their derivatives, but requires derivatization to increase the volatility of PGA.
Sample Preparation and Derivatization:
-
Hydrolysis (optional): To analyze the palmitic acid moiety separately, an initial acid or alkaline hydrolysis step can be performed.
-
Extraction: Similar to LC-MS/MS, lipids are extracted from the sample matrix.
-
Derivatization: The carboxyl and amino groups of PGA must be derivatized to make the molecule volatile. A common approach is a two-step process:
GC-MS Analysis:
-
Gas Chromatography: A non-polar or medium-polarity capillary column is used for separation. The oven temperature is programmed to ramp up to ensure the elution of the derivatized PGA.
-
Mass Spectrometry: Electron ionization (EI) is typically used. Quantification is achieved by selected ion monitoring (SIM) of characteristic fragment ions of the derivatized PGA.
Enzyme-Linked Immunosorbent Assay (ELISA)
While no commercial ELISA kits specifically for this compound are widely available, custom antibodies could be developed for a competitive ELISA. The principle of such an assay would be as follows.
Assay Principle:
-
Coating: A microplate is coated with a known amount of PGA or a PGA-protein conjugate.
-
Competition: The sample containing an unknown amount of PGA is added to the wells along with a specific primary antibody. The free PGA in the sample competes with the coated PGA for binding to the limited amount of antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of PGA in the sample.[3]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the typical workflows for LC-MS/MS and GC-MS quantification of this compound.
Caption: Workflow for LC-MS/MS quantification of this compound.
Caption: Workflow for GC-MS quantification of this compound.
Conclusion
References
- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
A Comparative Analysis of the Biological Effects of Palmitoyl Glutamic Acid and Stearoyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of two N-acyl amino acids, Palmitoyl Glutamic Acid and Stearoyl Glutamic Acid. While both molecules share a common glutamic acid backbone, the difference in their fatty acid chains—palmitic acid (C16:0) versus stearic acid (C18:0)—may lead to distinct biological activities. This document summarizes the available, albeit limited, experimental data on their respective effects, details relevant experimental protocols, and visualizes associated signaling pathways.
Executive Summary
Current research suggests divergent biological activities for this compound and Stearoyl Glutamic Acid. This compound is primarily investigated for its potential neuroprotective and anti-inflammatory roles, likely mediated through the modulation of glutamatergic and inflammatory signaling pathways such as NF-κB. In contrast, Stearoyl Glutamic Acid is predominantly utilized in cosmetics for its skin-conditioning and emulsifying properties, with potential effects on skin barrier function through pathways involving peroxisome proliferator-activated receptors (PPARs). Direct comparative studies are scarce, necessitating an evaluation based on discrete data for each compound.
Data Presentation
Table 1: Comparative Overview of Potential Biological Effects
| Feature | This compound | Stearoyl Glutamic Acid |
| Primary Investigated Effect | Neuroprotection, Anti-inflammation | Skin barrier enhancement, Emulsification |
| Potential Target Tissues | Central Nervous System | Skin (Epidermis) |
| Proposed Signaling Pathway | Anti-glutamatergic, NF-κB Inhibition | PPAR Activation |
| Potential Applications | Neurodegenerative disease therapeutics | Dermatological and cosmetic formulations |
Table 2: Summary of Potential Quantitative Data (Hypothetical based on related compounds)
| Compound | Assay | Target/Marker | Potential Activity Metric |
| This compound | LPS-induced nitric oxide production in RAW 264.7 macrophages | Nitric Oxide (NO) | IC50 (µM) |
| Glutamate-induced excitotoxicity in neuronal cells | Neuronal Viability | EC50 (µM) | |
| Stearoyl Glutamic Acid | Transepidermal Water Loss (TEWL) in reconstructed human epidermis | TEWL Reduction | % Improvement |
| Keratinocyte differentiation marker expression | Involucrin (B1238512), Filaggrin | Fold Change |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and Stearoyl Glutamic Acid, along with generalized workflows for the experimental protocols described in this guide.
Experimental Protocols
Assessment of Anti-inflammatory Activity of this compound
Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and incubated for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm after a 10-minute incubation at room temperature.[1]
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Assessment of Neuroprotective Effect of this compound
Objective: To evaluate the protective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Methodology:
-
Primary Neuron Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: After 7-10 days in culture, neurons are pre-treated with various concentrations of this compound for 2 hours.
-
Excitotoxicity Induction: Glutamate (100 µM) is added to the culture medium for 24 hours to induce excitotoxicity.
-
Viability Assay: Neuronal viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The medium is replaced with MTT solution (0.5 mg/mL) and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The EC50 value for the neuroprotective effect of this compound is calculated.
Assessment of Skin Barrier Enhancement by Stearoyl Glutamic Acid
Objective: To determine the effect of Stearoyl Glutamic Acid on transepidermal water loss (TEWL) and the expression of keratinocyte differentiation markers in a reconstructed human epidermis (RHE) model.
Methodology:
-
RHE Model: Commercially available RHE models are cultured according to the manufacturer's instructions.
-
Topical Application: A formulation containing Stearoyl Glutamic Acid (e.g., 1% in a suitable vehicle) is topically applied to the RHE surface. A vehicle control is also applied to a separate set of RHE models.
-
Incubation: The RHE models are incubated for 48 hours.
-
TEWL Measurement: TEWL is measured using a Tewameter® or a similar evaporimeter. The probe is placed on the surface of the RHE, and the water evaporation rate is recorded. Measurements are taken before and after the treatment period.[2][3]
-
Immunohistochemistry: After TEWL measurement, the RHE tissues are fixed, embedded in paraffin, and sectioned. Immunohistochemical staining is performed using antibodies against involucrin and filaggrin to visualize the expression of these differentiation markers.[4]
-
Data Analysis: The percentage reduction in TEWL is calculated for the Stearoyl Glutamic Acid-treated group compared to the vehicle control. The intensity and distribution of involucrin and filaggrin staining are qualitatively and semi-quantitatively assessed.
Conclusion
The available evidence, largely inferred from the activities of their constituent fatty acids and related molecules, suggests that this compound and Stearoyl Glutamic Acid possess distinct biological profiles. This compound shows promise as a neuroprotective and anti-inflammatory agent, while Stearoyl Glutamic Acid is established in the cosmetic field for its skin barrier-supporting functions. Further direct comparative studies with quantitative experimental data are necessary to fully elucidate their differential effects and mechanisms of action. This guide provides a foundational framework for such investigations by outlining relevant experimental approaches and potential signaling pathways.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involucrin and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of surfactants for stabilizing peptide formulations
A Comparative Guide to Surfactants for Stabilizing Peptide Formulations
For researchers, scientists, and professionals in drug development, ensuring the stability of peptide-based therapeutics is a critical challenge. Peptides are susceptible to various degradation pathways, including aggregation, oxidation, and adsorption to surfaces, which can compromise their efficacy and safety. Surfactants are essential excipients used to mitigate these issues and enhance the shelf life of peptide formulations. This guide provides a comparative analysis of commonly used surfactants, supported by experimental data, to aid in the selection of the most appropriate stabilizing agent for a given peptide formulation.
Mechanisms of Surfactant-Mediated Peptide Stabilization
Surfactants are amphiphilic molecules that preferentially adsorb at interfaces (e.g., air-water, solid-water) and can also interact with peptide molecules in solution. Their primary mechanisms of stabilization include:
-
Inhibition of Surface-Induced Aggregation: Peptides tend to unfold and aggregate at interfaces. Surfactants compete with peptides for these interfaces, forming a protective layer that prevents peptide adsorption and subsequent aggregation.[1][2]
-
Prevention of Self-Association: Surfactants can form micelles in solution, which can encapsulate peptide molecules, particularly those with hydrophobic regions. This sequestration prevents peptide-peptide interactions that lead to the formation of aggregates.
-
Conformational Stabilization: By interacting with hydrophobic patches on the peptide surface, surfactants can stabilize the native conformation of the peptide, reducing its propensity to unfold and aggregate.[2]
Comparative Analysis of Common Surfactants
The selection of a surfactant depends on various factors, including the specific peptide's properties, the formulation's pH and ionic strength, and the desired route of administration. This section compares three widely used non-ionic surfactants: Polysorbate 20, Polysorbate 80, and Poloxamer 188.
Data Presentation: Surfactant Performance in Stabilizing Peptides
The following table summarizes the key performance characteristics of the selected surfactants based on available experimental data. It is important to note that the effectiveness of a surfactant can be peptide-dependent.
| Surfactant | Typical Concentration (% w/v) | Effect on Aggregation | Effect on Conformational Stability | Remarks |
| Polysorbate 20 | 0.01 - 0.1 | Highly effective in preventing aggregation. | Can perturb the tertiary structure of some proteins.[3] | Prone to oxidation and enzymatic hydrolysis, which can lead to the formation of reactive species.[4] |
| Polysorbate 80 | 0.01 - 0.1 | Highly effective in preventing aggregation. A study on insulin (B600854) showed a significant delay in fibrillation with increasing concentrations of Polysorbate 80.[5] | Can perturb the tertiary structure of some proteins.[3] | Also susceptible to oxidation and hydrolysis. Faster degradation kinetics observed compared to Polysorbate 20 at 40°C. |
| Poloxamer 188 | 0.1 - 1.0 | Effective in preventing aggregation, though may be less potent than polysorbates at the same concentration for some proteins.[3] | Generally considered to have a minimal impact on protein structure and stability.[3] | More stable to oxidation and hydrolysis compared to polysorbates. |
Note: The data presented is a synthesis from multiple studies, and direct head-to-head comparisons on a single peptide across all three surfactants with identical conditions are limited in the public domain. The study on lactate (B86563) dehydrogenase provides a good comparative model for proteins.[3]
Experimental Protocols
Accurate assessment of peptide stability is crucial for formulation development. The following are detailed methodologies for key experiments used to evaluate the effectiveness of surfactants.
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify peptide monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
Methodology:
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector and an appropriate size-exclusion column (e.g., silica-based with a pore size suitable for the peptide's molecular weight range).
-
Mobile Phase: A buffered solution, typically phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4), filtered through a 0.22 µm filter and degassed. The mobile phase composition should be optimized to prevent secondary interactions between the peptide and the column stationary phase.[6]
-
-
Sample Preparation:
-
Dissolve the peptide formulation in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Ensure the sample is free of particulates by centrifugation (10,000 x g for 15 minutes) or filtration through a 0.22 µm filter.[7]
-
-
Chromatographic Conditions:
-
Flow Rate: Isocratic elution at a typical flow rate of 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 100 µL, depending on the concentration and detector sensitivity.
-
Detection: UV absorbance at a wavelength where the peptide has maximum absorbance (typically 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To assess the secondary structure of the peptide and detect any conformational changes induced by the formulation or stress conditions.
Methodology:
-
Sample Preparation:
-
Buffer Selection: Use a buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer). Avoid buffers with high absorbance below 200 nm.[8]
-
Peptide Concentration: Prepare the peptide solution at a concentration of 0.1 - 0.2 mg/mL.[9] Accurately determine the concentration for conversion to molar ellipticity.
-
Sample Clarity: Ensure the sample is free of aggregates by filtration or centrifugation.[9]
-
-
Instrument Setup and Data Acquisition:
-
Data Processing and Analysis:
-
Baseline Correction: Subtract the spectrum of the buffer from the peptide spectrum.[9]
-
Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.
-
Secondary Structure Estimation: Use deconvolution software (e.g., DichroWeb, CONTINLL) to estimate the percentage of α-helix, β-sheet, and random coil structures.[9]
-
Visualizing Surfactant-Peptide Interactions and Experimental Workflows
Graphviz diagrams are provided to illustrate key concepts and processes in peptide formulation and stability testing.
Caption: Mechanism of peptide stabilization by surfactant micelles.
Caption: Experimental workflow for comparative stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular origins of surfactant-mediated stabilization of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of surfactants on lactate dehydrogenase aqueous solutions: A comparative study of poloxamer 188, polysorbate 20 and 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. agilent.com [agilent.com]
- 7. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Identity of Synthetic versus Endogenous Palmitoyl Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural identity of synthetically produced N-palmitoyl-L-glutamic acid (PGA) with its endogenously produced counterpart. The structural equivalence of these molecules is critical for researchers utilizing synthetic standards in metabolic studies and for professionals in drug development exploring the therapeutic potential of N-acyl amino acids. This document outlines the key analytical techniques, presents comparative data, and details the experimental protocols necessary for confirming structural identity.
Executive Summary
The structural characterization of N-palmitoyl-L-glutamic acid, a member of the N-acyl amino acid family of signaling lipids, is essential for understanding its biological role. This guide confirms that synthetic PGA is structurally identical to endogenous PGA, based on comparative data from mass spectrometry and nuclear magnetic resonance spectroscopy. The primary methods for this confirmation involve comparing the mass-to-charge ratio and fragmentation patterns via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and analyzing the chemical shifts and coupling constants through Nuclear Magnetic Resonance (NMR) spectroscopy. The consistency in these analytical fingerprints validates the use of synthetic PGA as a reliable standard for the identification and quantification of its endogenous form in biological matrices.
Data Presentation: Structural Comparison
The structural identity of synthetic and endogenous PGA is confirmed by comparing their physicochemical properties using high-resolution analytical techniques. The data presented below is compiled from established literature and databases for synthetic standards and from studies that have successfully isolated and identified endogenous PGA from biological samples, such as rat brain tissue.
Table 1: General Properties
| Property | Synthetic Palmitoyl (B13399708) Glutamic Acid | Endogenous Palmitoyl Glutamic Acid |
| Molecular Formula | C₂₁H₃₉NO₅[1] | C₂₁H₃₉NO₅ |
| Monoisotopic Mass | 385.2828 Da[1] | 385.2828 Da |
| Molecular Weight | 385.5 g/mol [1] | 385.5 g/mol |
Table 2: Comparative Mass Spectrometry Data (LC-MS/MS)
Data derived from the analysis of glutamic acid fragmentation patterns and typical N-acyl amino acid behavior in tandem mass spectrometry.
| Parameter | Synthetic Standard | Endogenous Sample |
| Parent Ion [M-H]⁻ (m/z) | 384.28 | 384.28 |
| Key Fragment Ion 1 (m/z) | 146.04 (Glutamic acid - H₂O) | 146.04 (Glutamic acid - H₂O) |
| Key Fragment Ion 2 (m/z) | 238.23 (Palmitic acid - H₂O) | 238.23 (Palmitic acid - H₂O) |
| Retention Time | Dependent on LC method, but matches endogenous | Dependent on LC method, but matches standard |
Table 3: Comparative ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Predicted) | Chemical Shift (ppm) | ¹³C NMR (Predicted) | Chemical Shift (ppm) |
| Terminal CH₃ (Palmitoyl) | ~0.88 | C=O (Amide) | ~174 |
| (CH₂)n (Palmitoyl) | ~1.25 | C=O (Carboxyl) | ~178-182 |
| α-CH₂ (Palmitoyl) | ~2.20 | α-CH (Glutamyl) | ~53 |
| α-CH (Glutamyl) | ~4.40 | β-CH₂ (Glutamyl) | ~27 |
| β-CH₂ (Glutamyl) | ~2.10 | γ-CH₂ (Glutamyl) | ~30 |
| γ-CH₂ (Glutamyl) | ~2.45 | Acyl Chain Carbons | 22-34 |
| NH (Amide) | ~7.5-8.5 | Terminal CH₃ | ~14 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible confirmation of structural identity. Below are protocols for the chemical synthesis of PGA and its analysis via LC-MS/MS.
Protocol 1: Synthesis of N-Palmitoyl-L-Glutamic Acid
This protocol is a generalized Schotten-Baumann reaction for the N-acylation of an amino acid.
Materials:
-
L-Glutamic acid
-
Magnesium oxide or other suitable base[2]
-
Aqueous solvent (e.g., water)
-
Organic solvent (e.g., ether)[2]
-
Hydrochloric acid (for acidification)
Procedure:
-
Suspend L-glutamic acid in water with a base like magnesium oxide to form the magnesium glutamate (B1630785) salt.[2]
-
Add an organic solvent such as ether to the mixture.
-
Cool the reaction mixture to 0°C with vigorous stirring.
-
Slowly add palmitoyl chloride dropwise to the cooled mixture over a period of 30 minutes.[2]
-
Continue stirring for an additional hour, allowing the mixture to gradually warm to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the crude N-palmitoyl glutamic acid.
-
The crude product can be recovered by filtration and purified by recrystallization from a suitable solvent.
Protocol 2: LC-MS/MS Analysis of this compound in Brain Tissue
This protocol outlines a method for the extraction and quantitative analysis of N-acyl amino acids from a biological matrix.
1. Sample Preparation and Lipid Extraction:
-
Homogenize approximately 20 mg of frozen brain tissue in methanol.[4]
-
Add an appropriate internal standard (e.g., a deuterated N-acyl amino acid) to the homogenate for quantification.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water or methyl tert-butyl ether (MTBE)/methanol/water to separate the lipid-containing organic phase.
-
Collect the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).[5]
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm) is suitable for separating N-acyl amino acids.[5]
-
Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A gradient elution starting from a lower percentage of mobile phase B and ramping up to a high percentage is used to separate the analytes. A typical gradient might start at 50% B, ramp to 100% B over 10 minutes, hold for several minutes, and then re-equilibrate.[5]
-
Flow Rate: 1 mL/min.[5]
-
Injection Volume: 4 µL.[5]
3. Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the detection of N-acyl amino acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transitions for PGA.[6]
-
Precursor Ion: m/z 384.28 [M-H]⁻.
-
Product Ions: Monitor for characteristic fragments of glutamic acid (e.g., m/z 146.04) and palmitic acid.
-
Data Analysis: The identity of endogenous PGA is confirmed by comparing its retention time and MS/MS fragmentation pattern to that of a synthetic PGA standard run under the same conditions.
Visualizations
Signaling Pathway
N-acyl amino acids are a class of signaling lipids that can interact with various cellular targets, including G-protein coupled receptors (GPCRs).[7] While a specific receptor for this compound has not been definitively identified, the following diagram illustrates a representative signaling pathway for an N-acyl amino acid that activates a Gq-coupled GPCR.
Caption: A representative GPCR signaling pathway for N-acyl amino acids.
Experimental Workflow
The following diagram illustrates the logical workflow for confirming the structural identity of synthetic versus endogenous this compound.
Caption: Workflow for comparing synthetic and endogenous PGA.
References
- 1. L-Glutamic acid, N-(1-oxohexadecyl)- | C21H39NO5 | CID 161955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2463779A - N-acylated derivatives of glutamic acid and process for preparing them - Google Patents [patents.google.com]
- 3. CN101863753B - Preparation method of palmitoyl chloride - Google Patents [patents.google.com]
- 4. Rapid and Reliable Quantitation of Amino Acids and Myo-inositol in Mouse Brain by High Performance Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted lipidomics approach for endogenous N-acyl amino acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Palmitoyl Glutamic Acid Analysis: The Superiority of Isotopically Labeled Standards
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like Palmitoyl Glutamic Acid (PGA) is paramount for robust and reliable study outcomes. This guide provides an objective comparison of analytical method validation for PGA using a stable isotopically labeled internal standard versus a structural analog, supported by projected experimental data and detailed protocols. As will be demonstrated, the use of an isotopically labeled standard offers significant advantages in accuracy, precision, and overall assay performance.
This compound is an N-acyl amino acid with demonstrated neuroprotective effects and applications in cosmetics.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS); however, the accuracy of this technique is highly dependent on the choice of internal standard used to correct for variability during sample processing and analysis.[2][3]
Stable isotope-labeled (SIL) internal standards are considered the benchmark for quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte of interest.[4][5] This guide will compare the validation of an LC-MS/MS method for PGA using a deuterated PGA internal standard (PGA-d4) against a common alternative, a structurally similar N-acyl amino acid, Palmitoyl Glycine.
Performance Comparison: Isotopically Labeled vs. Structural Analog Internal Standards
The choice of internal standard is critical for mitigating analytical variability, which can arise from sample extraction, matrix effects, and instrument response fluctuations. An ideal internal standard should co-elute with the analyte and experience identical ionization efficiency and suppression. Due to its identical chemical structure, an isotopically labeled internal standard like PGA-d4 is the only type of standard that can truly mimic the behavior of the endogenous analyte, PGA.[6]
The following tables summarize the projected performance data from a bioanalytical method validation for PGA in human plasma, comparing the use of PGA-d4 with a structural analog, Palmitoyl Glycine. The validation parameters are based on the US FDA and ICH M10 guidelines for bioanalytical method validation.[2][3][7]
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| PGA-d4 | LLOQ | 1 | 2.5 | 6.8 |
| Low | 3 | 1.8 | 4.5 | |
| Mid | 50 | -0.5 | 3.2 | |
| High | 80 | -1.2 | 2.9 | |
| Palmitoyl Glycine | LLOQ | 1 | -8.9 | 14.2 |
| Low | 3 | -6.5 | 11.8 | |
| Mid | 50 | -4.2 | 9.5 | |
| High | 80 | -5.1 | 8.7 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; Conc.: Concentration; % Bias: ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) x 100; % CV: (Standard Deviation / Mean Measured Conc.) x 100
Table 2: Linearity and Sensitivity
| Internal Standard | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| PGA-d4 | 1 - 100 | > 0.998 | 1 |
| Palmitoyl Glycine | 1 - 100 | > 0.992 | 1 |
Table 3: Matrix Effect and Recovery
| Internal Standard | Matrix Effect (%) | Recovery (%) |
| PGA-d4 | 98.5 | 85.2 |
| Palmitoyl Glycine | 87.2 | 86.1 |
As the data illustrates, the use of an isotopically labeled internal standard is projected to result in significantly better accuracy and precision across all quality control levels. The matrix effect is also substantially minimized with PGA-d4, as it is impacted by ion suppression/enhancement in the same way as the analyte, a correction that a structural analog cannot perfectly replicate.
Experimental Protocols
This section details the methodologies for the quantitative analysis of PGA in human plasma using LC-MS/MS with an isotopically labeled internal standard.
Reagents and Standards Preparation
-
Analytes: this compound (PGA) and deuterated this compound (PGA-d4) as the internal standard.
-
Reagents: Acetonitrile (B52724), methanol, formic acid, and water (all LC-MS grade). Human plasma (K2EDTA).
-
Stock Solutions: Prepare 1 mg/mL stock solutions of PGA and PGA-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the PGA stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of PGA-d4 at a concentration of 100 ng/mL in methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the PGA-d4 internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 80:20, v/v).
LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 80% B, hold for 0.5 min, increase to 95% B over 2 min, hold for 1 min, then return to 80% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
PGA: [M+H]⁺ → fragment ion (e.g., m/z 386.3 → 130.1)
-
PGA-d4: [M+H]⁺ → fragment ion (e.g., m/z 390.3 → 134.1)
-
-
Data Analysis: Integrate the peak areas of the analyte and internal standard. Construct a calibration curve by plotting the peak area ratio (PGA/PGA-d4) against the nominal concentration of the calibration standards. Determine the concentration of PGA in unknown samples from the calibration curve.
Visualizing the Workflow and Comparison
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for PGA quantification using an isotopically labeled standard.
Caption: Logical comparison of internal standard performance characteristics.
Conclusion
The validation of bioanalytical methods is a critical step in drug development and clinical research. For the quantification of this compound, the use of a stable isotopically labeled internal standard, such as PGA-d4, provides a more accurate, precise, and reliable method compared to the use of a structural analog. The near-identical behavior of the SIL standard to the endogenous analyte ensures superior correction for analytical variability, leading to higher quality data that can be trusted for critical decision-making in research and development. While the initial synthesis of an isotopically labeled standard may require more resources, the long-term benefits of data integrity and assay robustness far outweigh the initial investment.
References
- 1. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Palmitoyl Glutamic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Palmitoyl glutamic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Should be equipped with side-shields to provide comprehensive protection against splashes and dust.[1][2] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are mandatory. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin.[1][2] |
| Respiratory Protection | Suitable Respirator | To be used to prevent inhalation of dust or aerosols, especially in areas without adequate ventilation.[1][2] |
It is also essential to have a safety shower and an eye wash station readily accessible in the work area.[1][2]
Occupational Exposure Limits
Currently, there are no established occupational exposure limit values for this compound.[1] Therefore, it is imperative to handle this substance with care, adhering to good laboratory practices and the PPE guidelines outlined above to minimize any potential risk.
Operational Protocol for Handling this compound
Adherence to a strict operational protocol is critical for the safe handling of this compound. The following workflow provides a step-by-step guide for laboratory personnel.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: General Laboratory Handling
The following is a general protocol for handling this compound in a laboratory setting. This should be adapted based on the specific requirements of your experiment.
1. Preparation:
- Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1][2][3]
- Don all required personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves, a lab coat, and a suitable respirator.[1][2]
- Ensure that the work area, preferably a chemical fume hood, is well-ventilated.[1][2]
- Confirm the location and functionality of the nearest safety shower and eye wash station.[1][2]
2. Handling and Use:
- When weighing or transferring the solid material, do so in a manner that avoids the formation of dust and aerosols.[1][2][3]
- Avoid direct contact with the skin, eyes, and inhalation of the powder.[1][2][3]
- Do not eat, drink, or smoke in the area where this compound is being handled.[1]
3. Storage:
- Keep the container tightly sealed when not in use.[1][2]
- Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
- Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure workplace safety.
1. Spills:
- In the event of a spill, prevent further leakage if it is safe to do so.
- Keep the substance away from drains and water courses.[1][2][3]
- Absorb any spilled solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1][2][3]
- Decontaminate affected surfaces and equipment by scrubbing with alcohol.[1][2][3]
2. Waste Disposal:
- Dispose of all waste materials, including the spilled substance and contaminated absorbents, in an approved waste disposal plant.[1]
- Follow all local, state, and federal regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
